Rose Bengal diacetate
Description
Contextualization within Photosensitizer Chemistry
Photosensitizers are molecules that, upon absorption of light, can transfer that light energy to other molecules, initiating photochemical reactions. plos.org A primary application of this process is in photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light of a specific wavelength, and oxygen to generate reactive oxygen species (ROS) that can destroy targeted cells, such as cancer cells or microbes. plos.orgnih.gov
Rose Bengal itself is a well-established photosensitizer known for its high quantum yield of singlet oxygen, a particularly potent type of ROS. mdpi.comresearchgate.net Singlet oxygen is highly reactive and can cause significant damage to essential cellular components like lipids, proteins, and nucleic acids, leading to cell death. mdpi.comrsc.org The generation of ROS by photosensitizers like Rose Bengal can occur through two main types of reactions: Type I, which involves electron or hydrogen transfer to produce superoxide (B77818) radicals, and Type II, which generates singlet oxygen. nih.govrsc.org Rose Bengal is predominantly known to operate via the Type II mechanism. researchgate.net
However, the parent compound, Rose Bengal, is hydrophilic (water-soluble), which can limit its ability to efficiently cross the lipid-rich membranes of cells. researchgate.net This is where the diacetate modification becomes crucial. Rose Bengal diacetate, being lipophilic, can more readily pass through cell membranes. researchgate.netnih.gov Once inside the cell, cytoplasmic esterases remove the acetate (B1210297) groups, converting it back to the active Rose Bengal photosensitizer. abcam.comresearchgate.net This intracellular conversion effectively concentrates the photosensitizer where it can be most damaging upon light activation.
Role as a Prodrug in Photomedicine Research
A prodrug is an inactive or less active compound that is metabolized within the body into an active drug. This compound perfectly fits this description, functioning as a prodrug for the photosensitizer Rose Bengal. rsc.org Its design as a lipophilic derivative allows it to overcome the delivery challenge faced by the hydrophilic Rose Bengal. researchgate.net
The primary advantage of this prodrug strategy is the enhanced intracellular accumulation of the active photosensitizer. abcam.com Studies have shown that this leads to a more effective phototoxic effect compared to using free Rose Bengal. researchgate.net This increased efficacy has been observed in research targeting various cell types, including cancer cells and microbial pathogens. researchgate.netnih.gov For instance, research has demonstrated the effectiveness of this compound-mediated photodynamic therapy against HeLa tumor cells and in antimicrobial applications. researchgate.netresearchgate.net
The mechanism of action following the intracellular release of Rose Bengal involves the generation of ROS upon illumination with light of a suitable wavelength, typically in the green light spectrum (around 530-561 nm). plos.orgabcam.com This leads to damage to various subcellular organelles, including mitochondria, the endoplasmic reticulum, lysosomes, and the Golgi complex, ultimately triggering cell death through processes like apoptosis and autophagy. researchgate.netresearchgate.net
Evolution of this compound in Scientific Inquiry
The journey of Rose Bengal itself in science began with its synthesis in 1882. wikipedia.org Initially used as a wool dye, its utility expanded into diagnostics, particularly in ophthalmology for staining damaged corneal and conjunctival cells, and in microbiology. mdpi.comwikipedia.org The recognition of its potent photosensitizing properties paved the way for its investigation in photodynamic therapy. mdpi.comnih.gov
The development of this compound represents a significant evolution in harnessing the therapeutic potential of Rose Bengal. This chemical modification was a direct response to the limitations posed by the hydrophilic nature of the parent compound. researchgate.net By creating a lipophilic prodrug, researchers could achieve more efficient cellular uptake and targeted intracellular release of the active photosensitizer. researchgate.netabcam.com
This advancement has spurred further research into optimizing its application. For example, studies have explored the potentiation of this compound's antimicrobial effects by combining it with potassium iodide. nih.govresearchgate.net This combination has shown enhanced killing of various microbes, including bacteria and fungi. nih.govresearchgate.net The continuous investigation into derivatives and formulations, such as encapsulating Rose Bengal in nanoparticles, highlights the ongoing efforts to improve its delivery and efficacy in various therapeutic and research contexts. nih.govbioline.org.br
Interactive Data Tables
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 1057.7 Da | abcam.com |
| Purity | >98% | abcam.com |
| Solubility | Soluble in DMSO | abcam.com |
| Activation Wavelength | 561 nm | abcam.com |
Research Findings on this compound
| Research Area | Finding | Source |
| Cellular Uptake | Diacetate derivative shows greatly improved membrane permeability compared to Rose Bengal. | abcam.com |
| Activation Mechanism | Intracellular esterase activity releases the active Rose Bengal photosensitizer. | abcam.com |
| Photodynamic Effect | Activation with light causes singlet oxygen production and photosensitization. | abcam.com |
| Antimicrobial Potentiation | The addition of potassium iodide strongly potentiates the killing of various microbes. | nih.gov |
| Cancer Cell Cytotoxicity | RBAc-PDT induces cell death in HeLa cells by apoptosis and autophagy. | researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C24H8Cl4I4O7 |
|---|---|
Molecular Weight |
1057.7 g/mol |
IUPAC Name |
(6'-acetyloxy-4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
InChI |
InChI=1S/C24H8Cl4I4O7/c1-5(33)36-21-9(29)3-7-19(17(21)31)38-20-8(4-10(30)22(18(20)32)37-6(2)34)24(7)12-11(23(35)39-24)13(25)15(27)16(28)14(12)26/h3-4H,1-2H3 |
InChI Key |
WPKUQIRIMPJRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)OC(=O)C)I)I |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Rose Bengal Diacetate
Chemical Synthesis Pathways of Rose Bengal Diacetate
The primary chemical synthesis pathway for this compound involves the direct acetylation of its parent compound, Rose Bengal (also known as Acid Red 94). researchgate.netresearchgate.net This transformation is a type of esterification reaction where the two phenolic hydroxyl groups on the xanthene core of Rose Bengal are converted into acetate (B1210297) esters.
A plausible and commonly employed method for such an acetylation of phenols involves the use of acetic anhydride (B1165640) in the presence of a base catalyst, such as pyridine (B92270). tandfonline.comnih.govresearchgate.net The general reaction scheme proceeds as follows:
Reactant Preparation: Rose Bengal is dissolved in a suitable solvent, typically a dry aprotic solvent like pyridine, which also serves as the catalyst. nih.gov
Acetylation: Acetic anhydride is added to the solution, often in excess, to drive the reaction towards completion. The reaction can be stirred at room temperature or gently heated to increase the rate of reaction. tandfonline.comresearchgate.net
Work-up and Isolation: Once the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC), the excess reagents are removed. This is often achieved by quenching the reaction with a protic solvent like methanol (B129727), followed by co-evaporation with a solvent such as toluene (B28343) to remove residual pyridine. researchgate.net The product is then typically extracted into an organic solvent, washed with aqueous solutions to remove impurities, dried, and the solvent is evaporated to yield the crude this compound. nih.gov
Optimization of Synthetic Yields and Purity
Optimizing the synthetic yield and purity of this compound is crucial for its application, particularly in biological and medicinal chemistry. While specific studies on the optimization of this compound synthesis are not extensively detailed in the public domain, general principles for the esterification of phenols and the purification of xanthene dyes can be applied.
Table 1: Potential Parameters for Optimizing this compound Synthesis
| Parameter | Description | Potential Optimization Strategies |
| Catalyst | The choice and amount of catalyst can significantly influence reaction rate and yield. | While pyridine is a common choice, other base catalysts could be explored. The use of a highly efficient catalyst may allow for milder reaction conditions. |
| Reagent Ratio | The molar ratio of acetic anhydride to Rose Bengal affects the extent of acetylation. | Using a stoichiometric excess of acetic anhydride can drive the reaction to completion, maximizing the yield of the diacetate product. researchgate.net |
| Temperature | Reaction temperature impacts the rate of reaction. | Optimization studies would involve varying the temperature to find a balance between a reasonable reaction time and the prevention of side reactions or degradation of the product. For similar esterifications, temperatures can range from room temperature to elevated temperatures. tandfonline.comjetir.org |
| Reaction Time | The duration of the reaction needs to be sufficient for complete conversion. | Monitoring the reaction progress using TLC is essential to determine the optimal reaction time and avoid unnecessary heating that could lead to impurities. researchgate.net |
| Purification | The final purity of the product is critical. | Purification can be achieved through techniques such as recrystallization or column chromatography. researchgate.net A patent for the synthesis of high-purity Rose Bengal highlights the importance of controlling impurities, suggesting that similar rigorous purification methods would be necessary for its diacetate derivative to achieve high purity levels, such as the >98% purity reported for commercially available this compound. nih.govresearchgate.net |
Strategies for Functional Group Modification and Analog Generation
The modification of the Rose Bengal structure to generate analogs with tailored properties is an active area of research. These strategies often focus on improving characteristics such as amphiphilicity, which can enhance cellular uptake and photodynamic efficiency. nih.gov
One common strategy involves the modification of the carboxylic acid group present on the pendant phenyl ring of Rose Bengal. This functional group provides a convenient handle for derivatization through amide bond formation. beilstein-journals.org For instance, a series of amphiphilic Rose Bengal derivatives have been synthesized with the aim of improving their efficacy in sono-photodynamic therapy. nih.gov
Another approach involves the covalent attachment of Rose Bengal to other molecules or nanoparticles to create functional materials. This can be achieved by first modifying Rose Bengal to introduce a suitable linker, such as a hexanoic acid chain, which can then be activated (e.g., as an NHS ester) for coupling to an amine-functionalized substrate. rsc.org Such modifications have been used to conjugate Rose Bengal to proteins and nanoparticles. rsc.orgmdpi.com
The generation of analogs is not limited to the carboxylic acid group. Modifications at other positions of the xanthene core can also be explored to fine-tune the photophysical and biological properties of the resulting compounds.
Computational Chemistry Approaches to Synthesis Design
Computational chemistry, particularly Density Functional Theory (DFT) and machine learning models, has become a powerful tool in the design and prediction of properties for xanthene dyes and their derivatives. researchgate.netnih.gov While specific computational studies on the synthesis design of this compound are not prominent, the approaches used for related xanthene dyes are highly relevant.
Computational methods can be employed to:
Predict Reaction Outcomes: DFT calculations can be used to model the reaction mechanism of acetylation, helping to understand the reactivity of the phenolic hydroxyl groups of Rose Bengal and predict the feasibility of the synthesis. rsc.org
Optimize Reaction Conditions: By simulating the reaction under different conditions (e.g., with different catalysts or solvents), computational models can help in identifying optimal parameters before extensive experimental work is undertaken.
Design Novel Analogs: Computational screening can be used to predict the properties of a wide range of potential Rose Bengal analogs with different functional groups. This in silico approach allows for the rational design of derivatives with desired characteristics, such as altered solubility, absorption spectra, or biological activity. nih.govnih.gov For example, computational studies have been used to understand how modifications to the xanthene structure affect the molecule's electronic properties and, consequently, its color and fluorescence. nih.gov
Elucidate Structure-Property Relationships: Machine learning models, trained on databases of known xanthene dyes, can predict the excitation and emission wavelengths of new dye structures. researchgate.net This predictive capability accelerates the discovery of new functional dyes by prioritizing synthetic targets with the most promising properties.
These computational approaches provide a theoretical framework that complements experimental work, enabling a more efficient and targeted design of synthetic strategies for this compound and its analogs.
Photophysical and Photochemical Mechanisms of Rose Bengal Diacetate Systems
Light Absorption and Excitation Dynamics of Rose Bengal Diacetate
Upon exposure to light, this compound absorbs photons, leading to the excitation of the molecule from its ground electronic state to an excited singlet state. The efficiency of this process is wavelength-dependent, with the absorption spectrum showing characteristic peaks. For the parent compound, Rose Bengal, the primary absorption peak is observed around 559 nm. aatbio.com The diacetate derivative is designed to be activated by light in a similar range, typically around 561 nm, which corresponds to green light. researchgate.netabcam.comdoaj.org
The initial excitation populates a short-lived singlet excited state. From this state, the molecule can either relax back to the ground state through fluorescence or undergo a process called intersystem crossing to a more stable and longer-lived triplet excited state. nih.gov This triplet state is crucial for the subsequent photochemical reactions that lead to the generation of reactive oxygen species. The heavy atoms (iodine and chlorine) within the Rose Bengal structure facilitate a high quantum yield of intersystem crossing. nih.gov
Singlet Oxygen Generation Quantum Yields and Efficiency
The primary mechanism by which Rose Bengal and its derivatives exert their photosensitizing effect is through the production of singlet oxygen, a highly reactive form of oxygen. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that result in the formation of a singlet oxygen molecule.
Direct Quantification Methodologies for Singlet Oxygen
Several methods are employed to directly quantify the production of singlet oxygen:
Near-Infrared Luminescence: This is considered the most direct and unambiguous method. Singlet oxygen emits a characteristic phosphorescence at approximately 1270 nm as it decays back to its ground state. nih.govscientificarchives.com Specialized detectors, such as near-infrared-sensitive photomultiplier tubes, can measure the intensity and lifetime of this emission, providing a direct measure of singlet oxygen concentration. nih.govscientificarchives.comcuni.cz
Electron Paramagnetic Resonance (EPR) Spectroscopy: Also known as Electron Spin Resonance (ESR), this technique can detect singlet oxygen indirectly. It uses spin traps, such as 2,2,6,6-tetramethylpiperidine (TEMP), which react with singlet oxygen to form a stable nitroxide radical (TEMPO). nih.govscientificarchives.comscientificarchives.com This stable radical has an unpaired electron and can be quantified by EPR, with the signal intensity being proportional to the amount of singlet oxygen produced. nih.govscientificarchives.comscientificarchives.com
Fluorescent Probes: Chemical probes like Singlet Oxygen Sensor Green (SOSG) are widely used. nih.govscientificarchives.com SOSG is initially non-fluorescent but reacts with singlet oxygen to form a fluorescent endoperoxide, which emits a green fluorescence upon excitation. nih.govscientificarchives.com The increase in fluorescence intensity can be correlated with the amount of singlet oxygen generated. nih.gov
Comparative Analysis of Singlet Oxygen Production with Parent Rose Bengal
Rose Bengal is a well-characterized photosensitizer and is often used as a standard for determining singlet oxygen quantum yields. nih.govnsf.gov It possesses a high singlet oxygen quantum yield, with reported values around 0.86 in various solvents. nih.govnsf.gov This high efficiency is attributed to the presence of heavy halogen atoms in its structure, which promotes the formation of the triplet state necessary for energy transfer to molecular oxygen. nih.gov
This compound is designed to be a prodrug, releasing the active Rose Bengal intracellularly. abcam.comnih.gov Therefore, once hydrolyzed, its singlet oxygen generation efficiency is expected to be comparable to that of the parent Rose Bengal under similar conditions. The key difference lies in the delivery and localization of the photosensitizer, with the diacetate form allowing for accumulation within cells before activation. abcam.comnih.gov
Table 1: Comparison of Singlet Oxygen Quantum Yields
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |
| Rose Bengal | ~0.86 | Various |
| This compound (hydrolyzed) | Expected to be similar to Rose Bengal | Intracellular environment |
Reactive Oxygen Species Production Mechanisms (Type I and Type II Reactions)
Photosensitizers like this compound can generate reactive oxygen species (ROS) through two primary photochemical pathways: Type I and Type II reactions. researchgate.netacs.org
Type II Reaction: This is the dominant pathway for Rose Bengal and its derivatives. nih.govacs.org After the photosensitizer is excited to its triplet state, it can directly transfer its energy to ground-state molecular oxygen (triplet oxygen, ³O₂). This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). The process is an energy transfer reaction, and the photosensitizer returns to its ground state, ready to be excited again. nih.govacs.org
Type I Reaction: In this pathway, the excited triplet state of the photosensitizer interacts directly with a substrate molecule (e.g., a biological molecule or the solvent) through electron or hydrogen atom transfer. researchgate.netacs.org This results in the formation of radical ions or free radicals. These radicals can then react with molecular oxygen to produce other ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). researchgate.net
The prevalence of Type I versus Type II reactions can depend on several factors, including the concentration of the substrate, the concentration of oxygen, and the specific environment. nih.gov For Rose Bengal, the Type II mechanism is generally favored due to its high efficiency in producing singlet oxygen. nih.gov
Transient Absorption Spectroscopy of Intermediate States (Triplet Excited State, Oxidized, Reduced Forms)
Transient absorption spectroscopy is a powerful technique used to study the short-lived intermediate species that are formed after a molecule absorbs light. By using a pump laser pulse to excite the sample and a second probe light pulse to measure the absorption at various delay times, researchers can identify and characterize the excited states and reactive intermediates. edinst.com
For Rose Bengal, nanosecond transient absorption studies have been instrumental in characterizing its triplet excited state (T₁). edinst.comresearchgate.netresearchgate.net These experiments reveal a broad transient absorption spectrum for the triplet state. The lifetime of this triplet state is highly dependent on the presence of oxygen. In degassed solutions (absence of oxygen), the triplet state has a longer lifetime. In the presence of oxygen (air-saturated solutions), the triplet lifetime is significantly shorter because the energy is rapidly transferred to oxygen to form singlet oxygen (a process known as quenching). edinst.comresearchgate.net
Furthermore, laser excitation can also lead to the formation of oxidized (radical cation) and reduced (radical anion) forms of Rose Bengal through photoionization or electron transfer processes. researchgate.net Transient absorption spectroscopy can also detect the characteristic absorption spectra of these radical species, providing a more complete picture of the photochemical pathways involved. researchgate.net
Influence of Environmental Factors on Photochemical Reactivity
The photochemical reactivity of this compound and its active form, Rose Bengal, is significantly influenced by the surrounding environment.
Solvent: The polarity and viscosity of the solvent can affect the photophysical properties of the photosensitizer, including its absorption and fluorescence spectra, and the quantum yield of singlet oxygen production. nih.gov For instance, the aggregation state of Rose Bengal can change in different solvents, which in turn affects its photosensitizing efficiency. rsc.orginstras.com
pH: The pH of the medium can influence the ionization state of the photosensitizer, which can alter its absorption properties and its interaction with biological molecules.
Oxygen Concentration: The concentration of molecular oxygen is a critical factor, particularly for the Type II mechanism. Low oxygen levels (hypoxia), which are common in some biological tissues, can limit the production of singlet oxygen and may favor the Type I pathway. nih.govarvojournals.org
Aggregation: Rose Bengal has a tendency to form aggregates (dimers or larger clusters) at higher concentrations, especially in aqueous solutions. instras.comnih.govmdpi.com This aggregation can lead to self-quenching, where the excited state energy is dissipated non-productively, resulting in a decrease in both fluorescence and singlet oxygen generation. nih.govmdpi.com Therefore, the concentration of the photosensitizer is a crucial parameter to control for optimal photochemical activity.
Binding to Biomolecules: The interaction of Rose Bengal with biomolecules, such as proteins (e.g., human serum albumin), can alter its photophysical behavior. nih.gov Binding can affect the lifetime of the excited states and the accessibility of the photosensitizer to oxygen, thereby influencing its photochemical reactivity. nih.gov
Solvent Effects on Photophysical Properties
The photophysical properties of the Rose Bengal chromophore, which is released upon hydrolysis of this compound, are significantly influenced by the solvent environment. These effects, known as solvatochromism, arise from the differential stabilization of the ground and excited electronic states of the molecule by solvent molecules. Key solvent properties that modulate the absorption and emission spectra include polarity, polarizability, and hydrogen bonding capabilities.
The absorption spectrum of Rose Bengal typically features a main absorption peak (λmax) between 543 and 552 nm, with a shoulder at a lower wavelength. scispace.com Generally, as the polarity of the solvent decreases, the maximum absorption wavelength shifts to longer wavelengths (a red shift). scispace.com An exception to this trend is observed in aqueous solutions, where the λmax is at a shorter wavelength compared to other solvents, a phenomenon attributed to strong hydrogen bonding between the water molecules and the Rose Bengal dye. scispace.com The relationship between the absorption wavelength and solvent polarizability (π*) has been shown to be linear. nih.gov
Studies have explored the solvatochromic behavior of Rose Bengal in a variety of solvents, revealing how its absorption and fluorescence spectra shift. nih.govresearchgate.net The ground state dipole moment of Rose Bengal has been calculated to be 1.72 Debye, increasing to 2.33 Debye in the excited state, indicating that the excited state is more polar than the ground state. nih.gov This change in dipole moment upon excitation is a key reason for the observed solvent effects.
The following table summarizes the absorption and emission maxima of Rose Bengal in different solvents, illustrating the impact of the solvent environment on its photophysical properties.
| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
|---|---|---|
| Water | 548 | 568 |
| Methanol (B129727) | 551 | 572 |
| Ethanol (B145695) | 553 | 574 |
| Isopropanol | 555 | 576 |
| Isobutanol | 556 | 578 |
| Acetonitrile | 553 | 572 |
| Acetone | 554 | 573 |
| Dimethylformamide (DMF) | 558 | 577 |
| Dimethyl sulfoxide (DMSO) | 559 | 579 |
Data compiled from research findings on Rose Bengal's photophysical properties in various solvents. researchgate.net
pH and Ionic Strength Modulations on Release and Activity
This compound (RBDA) itself is a lipophilic prodrug designed for improved cellular uptake. nih.govabcam.com Its activity is dependent on the intracellular release of the active photosensitizer, Rose Bengal. This release is an enzymatic process, where intracellular esterase enzymes hydrolyze the acetate (B1210297) ester groups. nih.govabcam.com This mechanism is crucial as the intracellular localization of Rose Bengal is vital for its photodynamic efficacy. nih.gov
The pH of the surrounding medium plays a critical role in the photochemical activity of the released Rose Bengal. The rate of photocatalytic degradation of Rose Bengal is observed to increase with a rise in pH, particularly in alkaline conditions. rasayanjournal.co.inhakon-art.com This enhancement is attributed to the greater availability of hydroxyl ions (OH⁻), which can interact with photogenerated holes on semiconductor surfaces (in photocatalysis studies) or other reactive species to produce highly oxidative hydroxyl radicals (•OH). rasayanjournal.co.inhakon-art.com These radicals are potent oxidizing agents responsible for the degradation of the dye. hakon-art.com However, at very high pH levels, the rate of degradation may decrease. This can be due to increased negative charges on the surfaces of photocatalysts or cellular components, leading to electrostatic repulsion with the anionic Rose Bengal molecule, thereby hindering the interaction necessary for the photochemical reaction. hakon-art.comifmo.ru For instance, in studies using Zinc Oxide nanoparticles, the optimal pH for the photocatalytic degradation of Rose Bengal was found to be 8. ifmo.ru
Photostability and Degradation Pathways
Rose Bengal is known to be susceptible to photodegradation, particularly when exposed to visible and UV light. mdpi.com The degradation process is primarily oxidative, driven by reactive oxygen species (ROS). The general mechanism for the photodegradation of Rose Bengal begins with the absorption of photons, which elevates the molecule from its ground state to an excited singlet state. ifmo.ru Through a process called intersystem crossing, it then transitions to a more stable, longer-lived excited triplet state. ifmo.ruresearchgate.net
The triplet-state Rose Bengal is the key species in its photochemical reactions and subsequent degradation. researchgate.net It can participate in two main types of reactions:
Type I Reactions: The excited Rose Bengal molecule can react directly with a substrate, such as an organic molecule or the dye itself, through electron or hydrogen atom transfer, producing radical ions or neutral radicals. These radicals can then react with molecular oxygen to produce ROS like superoxide anion radicals.
Type II Reactions: The triplet-state Rose Bengal can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). researchgate.net Singlet oxygen is a powerful oxidizing agent that can react with and degrade the Rose Bengal molecule itself (a process known as self-sensitized photooxidation) or other surrounding molecules.
In many environments, the degradation pathway involves attack by hydroxyl radicals (•OH). rasayanjournal.co.inhakon-art.com These radicals can be generated through various mechanisms, including the interaction of the excited dye with water or hydroxyl ions. rasayanjournal.co.in The hydroxyl radicals attack the chromophoric structure of the Rose Bengal molecule, leading to the cleavage of its aromatic rings. This process results in the formation of smaller, colorless organic molecules, and ultimately, can lead to complete mineralization into carbon dioxide (CO₂) and water (H₂O). researchgate.net The process is a pseudo-first-order reaction, where the rate of degradation is proportional to the concentration of the dye. researchgate.net
Advanced Formulations and Delivery Systems Research for Rose Bengal Diacetate
Nanoparticle-Based Encapsulation and Conjugation Strategies
The encapsulation of photosensitizers into nanocarriers is a widely explored strategy to improve their solubility, stability, and delivery to target sites. nih.gov For Rose Bengal and its derivatives, nanoparticle-based systems offer a promising avenue to enhance photodynamic therapy (PDT).
Polymeric nanoparticles are valued in drug delivery for their biocompatibility and ability to provide controlled or sustained release. nih.gov Research has demonstrated that loading Rose Bengal into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can enhance its efficacy. nih.gov Similarly, chitosan (B1678972) nanoparticles have been synthesized to encapsulate RB, creating particles of approximately 200 nm that are readily internalized by cancer cells. researchgate.net Upon irradiation, these RB-loaded chitosan nanoparticles produced significantly more reactive oxygen species (ROS) than free RB solutions, leading to extensive cell death in cultured human breast and prostate cancer cells. nih.gov The use of polymeric immobilization or the RBDA prodrug form are considered key strategies for improving the delivery and retention of the photosensitizer. researchgate.netmdpi.com
Table 1: Research Findings on Polymeric Nanoparticle Delivery of Rose Bengal
| Nanoparticle System | Cell Lines Tested | Key Findings | Reference(s) |
|---|---|---|---|
| Chitosan Nanoparticles | MCF-7 (Breast Cancer), PC3 (Prostate Cancer) | Nanoparticles (~200 nm) were readily internalized. Killed 94-98% of cancer cells at a low dosage (25 µg/mL). Produced more ROS than free RB. researchgate.net | researchgate.netnih.gov |
Inorganic nanoparticles, such as those made from zinc oxide (ZnO) or gold, have been investigated as carriers for Rose Bengal. researchgate.netresearchgate.net Studies on nanohybrids of RB complexed with ZnO nanoparticles have shown efficient electron transfer from the photoexcited drug to the semiconductor nanoparticle. researchgate.net This interaction leads to greater ROS generation under green light illumination compared to free RB, which was validated by the substantial photodynamic activity of the nanohybrid in bacterial, fungal, and HeLa cell lines. researchgate.net
Hybrid systems combining organic and inorganic components are also being developed. Polypyrrole-coated gold nanoparticles (AuPpy NP) have been used as a nano-delivery system for RB, demonstrating a high loading capacity and a combined photodynamic and photothermal effect. researchgate.net Such hybrid nanocomposites show enhanced photocytotoxicity compared to the free dye. researchgate.net
A significant limitation of conventional photodynamic therapy is the poor penetration of visible light into deep tissues. nih.gov To overcome this, research is focused on X-ray-induced photodynamic therapy (X-PDT), which utilizes scintillating nanoparticles that can absorb high-energy X-rays and transfer that energy to a photosensitizer. nih.govnih.gov
Upconversion nanoparticles (UCNPs), typically composed of lanthanide-doped nanocrystals, are a key technology in this area. nih.govmdpi.com These nanoparticles can absorb X-rays and emit light in the visible spectrum, which then excites the nearby photosensitizer like Rose Bengal. nih.govnih.gov Studies have demonstrated that NaYF₄:Tb@RB nanocrystals can efficiently generate ROS in cancer cells under low-dose X-ray irradiation (0.5 Gy), leading to significant cytotoxicity. nih.gov The energy transfer from the nanoparticle to RB is often a non-radiative Förster Resonance Energy Transfer (FRET). nih.govresearchgate.net This approach allows for the treatment of deep-seated tumors that are inaccessible to conventional light sources. mdpi.com
Table 2: Nanoparticles for X-ray and NIR-Excited PDT with Rose Bengal
| Nanoparticle System | Excitation Source | Key Mechanism | Outcome | Reference(s) |
|---|---|---|---|---|
| NaYF₄:Tb@RB | X-ray (0.5 Gy) | Scintillating nanoparticles transfer X-ray energy to RB, generating ROS. | Significant cytotoxicity in 4T1-luc cancer cells after irradiation. | nih.gov |
Dendrimer-Mediated Delivery and Interaction Dynamics
Dendrimers are highly branched, well-defined macromolecules that can form stable complexes with drug molecules, making them effective nanocarriers. d-nb.infoebi.ac.uk Cationic dendrimers, such as poly(amidoamine) (PAMAM) and poly(propyleneimine) (PPI), have been extensively studied for their ability to bind and deliver the anionic Rose Bengal photosensitizer. nih.govacs.org
The interaction between cationic dendrimers and anionic Rose Bengal is primarily driven by electrostatic forces, leading to the formation of a dendrimer-drug complex. ebi.ac.uk This complexation can be characterized using various biophysical methods.
Spectrofluorimetric Analysis : The addition of PAMAM or PPI dendrimers to a solution of Rose Bengal causes a significant reduction in the dye's natural fluorescence, indicating that the RB molecules have been encapsulated within or strongly bound to the dendrimer's structure. acs.org
Zeta Potential Measurements : The formation of the complex is further confirmed by changes in the surface charge (zeta potential) of the nanoparticles in solution. acs.org
Stoichiometry : Spectroscopic analysis has estimated the stoichiometry of the complex between a third-generation cationic phosphorus dendrimer and Rose Bengal to be approximately 7 RB molecules per dendrimer. ebi.ac.uk
These noncovalent interactions are crucial as they prevent the aggregation and self-quenching of RB molecules, which can decrease the yield of reactive oxygen species. d-nb.inforesearchgate.net
The anionic nature of free Rose Bengal limits its ability to cross cell membranes, necessitating the use of delivery systems. nih.gov Complexation with cationic dendrimers has been proven to significantly enhance its therapeutic potential. nih.govacs.org
Enhanced Cellular Uptake : Studies on basal cell carcinoma lines have shown that complexing RB with PAMAM and PPI dendrimers significantly increases the intracellular concentration of the photosensitizer compared to free RB. acs.org Encapsulation within triazine-carbosilane dendrimersomes also markedly boosts cellular uptake. nih.govresearchgate.net
Increased ROS Production : The delivery of RB via dendrimers leads to a substantial increase in the generation of both singlet oxygen and intracellular ROS upon irradiation. nih.govacs.org In one study, PPI:RB complexes were found to be the most effective at inducing ROS production. acs.org
Enhanced Phototoxicity : The combination of increased cellular uptake and superior ROS generation results in a dramatic enhancement of phototoxic activity. nih.govnih.gov Dendrimer-RB complexes lead to significantly greater cancer cell death compared to the effect of free RB at the same concentration. d-nb.infoacs.org Research has shown that this phenomenon is dependent on the structure and generation of the dendrimer used. nih.govresearchgate.net
Table 3: Effect of Dendrimer Complexation on Rose Bengal Activity
| Dendrimer Type | Cell Line | Enhancement of Cellular Uptake | Enhancement of ROS Production | Impact on Phototoxicity | Reference(s) |
|---|---|---|---|---|---|
| PAMAM and PPI (G3, G4) | AsZ (Basal Cell Carcinoma) | Significantly increased intracellular PS concentration. | PPI:RB complexes exerted the greatest effect; PAMAM:RB was also significantly higher than free RB. | Significantly increased cell death compared to free RB. | nih.govacs.org |
| Triazine-Carbosilane Dendrimersomes | AsZ, BsZ, CsZ (Basal Cell Carcinoma) | Significant increase in uptake. | Fluorescence intensity increased 10-fold for RB-loaded dendrimersomes relative to control. | Significant phototoxic effect observed in all cell lines. | nih.govresearchgate.net |
Table of Mentioned Compounds
| Compound Name | Abbreviation / Other Name |
|---|---|
| Rose Bengal diacetate | RBDA |
| Rose Bengal | RB |
| Poly(lactic-co-glycolic acid) | PLGA |
| Chitosan | |
| Zinc Oxide | ZnO |
| Gold | Au |
| Polypyrrole | Ppy |
| Poly(amidoamine) dendrimer | PAMAM |
| Poly(propyleneimine) dendrimer | PPI |
Computational Simulations of Dendrimer-Photosensitizer Interactions
The interaction dynamics between photosensitizers like Rose Bengal and dendrimer-based carriers have been extensively investigated through computational simulations to optimize these nanodelivery systems. acs.orgnih.gov Molecular dynamics (MD) simulations, in particular, provide atomistic-level insights into the binding mechanisms, stability, and structural changes of dendrimer-drug complexes. acs.orgresearchgate.net
Detailed in-silico studies have been performed on cationic poly(amidoamine) (PAMAM) and poly(propyleneimine) (PPI) dendrimers complexed with Rose Bengal. acs.orgnih.gov Simulations extending over hundreds of nanoseconds have shown stable and rapid complexation, with the photosensitizer molecules binding securely to the dendrimers. acs.org These computational models elucidate that the binding is primarily driven by electrostatic interactions between the anionic Rose Bengal and the cationic dendrimer surfaces. rsc.org
Further computational analysis reveals how the type and generation of the dendrimer influence the interaction. For instance, simulations comparing third and fourth-generation PAMAM and PPI dendrimers show differences in their geometry and hydrogen bonding capabilities, which in turn affect how they bind to Rose Bengal. acs.org Fourth-generation dendrimers, having more surface amino groups, form more hydrogen bonds with the surrounding water molecules. acs.org The simulations also map the surface electrostatic potential, showing that the binding of Rose Bengal can locally neutralize the dendrimer's positive charge, with the extent of this shielding effect varying between dendrimer types and generations. acs.orgresearchgate.net This fundamental understanding derived from simulations is crucial for designing dendrimer carriers that can reduce aggregation and self-quenching of the photosensitizer, thereby enhancing its photodynamic activity. nih.govresearchgate.net
| Dendrimer System | Simulation Technique | Simulation Timescale | Primary Interaction Force | Key Computational Findings | Reference |
|---|---|---|---|---|---|
| PAMAM & PPI (G3, G4) with Rose Bengal | Molecular Dynamics (MD) | 200 ns | Electrostatic Interactions, Hydrogen Bonding | Stable 1:10 dendrimer:RB complexation observed. Binding dynamics and effect on dendrimer geometry characterized. G4 dendrimers showed more positive surface potential even after binding RB. | acs.org |
| Triazine-carbosilane dendrons with Rose Bengal | Molecular Dynamics (MD) | Not Specified | Electrostatic Interactions | Demonstrated rapid and stable complex formation. The stability was significantly influenced by pH, being more pronounced under acidic conditions. | rsc.org |
| PAMAM Dendrimers | Fully Atomistic MD with Umbrella Sampling | Not Specified | Electrostatic and van der Waals forces | Calculated the potential of mean force (PMF) between dendrimers, showing interactions can be tuned from repulsive to attractive by altering protonation levels. | arxiv.org |
Micro- and Nanofiber Incorporations for Integrated Systems
Electrospun Polymeric Nanofibers for Antimicrobial Applications
The integration of Rose Bengal into electrospun polymeric nanofibers has emerged as a highly effective strategy for creating antimicrobial materials. nsf.govnih.gov This method involves dissolving or dispersing the photosensitizer within a polymer solution, such as polyacrylonitrile (B21495) (PAN) or polyvinylidene fluoride (B91410) (PVDF), which is then subjected to high voltage to produce nanofibers. nsf.govacs.org The resulting nanofibrous membranes possess a large surface-area-to-volume ratio, which enhances the exposure of Rose Bengal to light and oxygen, thereby optimizing the generation of reactive oxygen species (ROS) for antimicrobial action. nih.govacs.org
Research has demonstrated that these photosensitizer-integrated nanofibers exhibit potent and rapid antimicrobial efficacy against a broad spectrum of pathogens, including Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli. nsf.govresearchgate.net For example, PAN nanofibers containing just 0.33 wt% Rose Bengal achieved a 5.76-log reduction (complete kill) of B. subtilis within 30 seconds of white light irradiation and a 5.94-log reduction of E. coli in 40 minutes. nsf.govresearchgate.netrsc.org The release of Rose Bengal from these fibers can be influenced by environmental factors; studies show that while ionic strength has a minimal effect, a higher pH (e.g., pH 9.0) significantly increases the release rate from PAN nanofibers. nsf.govrsc.org The strong correlation between the generation of intracellular ROS and antimicrobial efficacy confirms the photodynamic mechanism of action. nsf.govresearchgate.net This approach offers a feasible and promising strategy for applications like water disinfection and the development of antimicrobial surfaces. nsf.govnih.gov
| Polymer Matrix | RB Loading (wt%) | Target Microorganism | Irradiation Conditions | Observed Efficacy | Reference |
|---|---|---|---|---|---|
| Polyacrylonitrile (PAN) | 0.33% | Bacillus subtilis (Gram-positive) | White Light | 5.76 log reduction in 30 seconds | nsf.govresearchgate.net |
| Polyacrylonitrile (PAN) | 0.33% | Escherichia coli (Gram-negative) | White Light | 5.94 log reduction in 40 minutes | nsf.govresearchgate.net |
| Polyvinylidene fluoride (PVDF) | 0.3% | Escherichia coli | Visible Light (6500 lx) | 4.4 log reduction in 45 hours | acs.org |
| Cellulose Diacetate | Not Specified | E. coli & S. aureus | Laser (≥420 nm) | 99% antibacterial efficiency in 30 minutes | nih.gov |
Sol-Gel Derived Silica (B1680970) Matrices for Photosensitizer Immobilization
The sol-gel technique provides a versatile and effective method for immobilizing Rose Bengal within silica-based matrices, creating robust materials with significant antibacterial properties. mdpi.comnih.gov This process typically involves the hydrolysis and poly-condensation of precursors like tetraethoxysilane (TEOS) and methyltrimethoxysilane (B3422404) (MTMOS) to form a porous silica network that entraps the photosensitizer molecules. mdpi.commdpi.com Organically modified silica (ORMOSIL) matrices are often used, and their properties can be tailored by incorporating agents like aminopropyltriethoxysilane (APTES). mdpi.combohrium.com
Studies report that Rose Bengal incorporated into ORMOSIL matrices (RB@ORMOSIL) demonstrates high activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria upon illumination with white light. mdpi.comnih.gov The synthesis parameters, such as the amount and timing of precursor addition, can affect the interaction between the matrix and Rose Bengal, which in turn influences the material's antibacterial activity. mdpi.comnih.gov A key advantage of this immobilization strategy is the creation of highly reusable antimicrobial surfaces. For instance, an RB@ORMOSIL matrix immobilized on a polyethylene (B3416737) surface exhibited high long-term antibacterial activity for at least 14 cycles of use against S. aureus and 11 cycles against E. coli, with low leaching of the photosensitizer into the aqueous environment. mdpi.comnih.gov This durability and sustained efficacy make sol-gel derived silica matrices a promising platform for applications such as antibacterial coatings for medical devices and water disinfection systems. mdpi.comresearchgate.netrsc.org
| Matrix Type | Synthesis Precursors | Immobilization Method | Key Performance Metric | Reference |
|---|---|---|---|---|
| Organically Modified Silica (ORMOSIL) | TEOS, MTMOS, APTES | Non-covalent entrapment via one-pot sol-gel synthesis | High activity against Gram-positive and Gram-negative bacteria under white light. | mdpi.com |
| RB@ORMOSIL on LLDPE Surface | TEOS, MTMOS, APTES | Thermal adhesion of the sol-gel matrix onto polyethylene | High reusability: ≥14 rounds vs. S. aureus, ≥11 rounds vs. E. coli. Low RB release. | mdpi.comnih.gov |
| Amine-functionalized Silica Nanoparticles | TEOS, Triton X-100, APTES | Covalent conjugation of RB to amine-functionalized nanoparticle surface | High efficiency for photodynamic inactivation of Gram-positive bacteria (including MRSA). | nih.gov |
Targeted Delivery Systems and Ligand Conjugation Research
To enhance the specificity and efficacy of photodynamic action, significant research has focused on developing targeted delivery systems for Rose Bengal through ligand conjugation. mdpi.comnih.gov This strategy involves covalently linking the photosensitizer to a targeting moiety that has a high affinity for specific receptors on the surface of target cells, such as bacteria or cancer cells. mdpi.comnih.gov
A prominent example in antibacterial research is the conjugation of Rose Bengal with lectins, which are proteins that bind to specific carbohydrate structures on bacterial cell walls. mdpi.comnih.gov Studies have shown that conjugating Rose Bengal with Concanavalin A (ConA) or Wheat Germ Agglutinin (WGA) significantly enhances its antibacterial photodynamic efficacy. mdpi.com The ConA-RB conjugate, for instance, achieved complete eradication of S. aureus at much lower concentrations and required a significantly lower light dose (3.1 J/cm²) compared to free Rose Bengal (23.4 J/cm²). mdpi.com This enhanced efficiency is attributed to the targeted delivery and subsequent high local concentration of the photosensitizer on the bacterial cell surface. mdpi.com
In the context of cancer therapy, targeting ligands are used to direct the photosensitizer to tumor cells. For example, the amino-terminal fragment of the urokinase plasminogen activator has been conjugated to nanoparticles carrying Rose Bengal to target its corresponding receptor, which is overexpressed on certain cancer cells. nih.gov Similarly, gold nanorods conjugated with Rose Bengal have been investigated as vehicles to improve the photosensitizer's uptake by oral cancer cells. cityu.edu.hk These targeted approaches not only increase the therapeutic effect at the desired site but also have the potential to minimize off-target effects on healthy tissues. mdpi.comnih.gov
| Targeting Ligand/System | Target Cell/Receptor | Delivery Vehicle | Key Research Finding | Reference |
|---|---|---|---|---|
| Concanavalin A (ConA) | Bacterial cell surface carbohydrates | Direct conjugation | Achieved complete eradication of S. aureus with a light dose of 3.1 J/cm², compared to 23.4 J/cm² for free RB. | mdpi.com |
| Wheat Germ Agglutinin (WGA) | N-acetylglucosamine on bacterial cell walls | Direct conjugation | Showed significantly higher efficacy than free RB, with preferential activity against S. aureus, including MRSA strains. | mdpi.comnih.gov |
| Amino-terminal fragment of urokinase plasminogen | Urokinase plasminogen activator (uPA) receptor | Nanoparticles | Designed for specific targeting of the uPA receptor expressed in yeast and potentially cancer cells. | nih.gov |
| - | Human astrocytoma cells | Amino acid starvation protocol | Significantly increased RB uptake in astrocytoma cells compared to normal astrocytes. | kuleuven.be |
| - | Oral cancer cells | Gold Nanorods (GNRs) | Conjugation to GNRs enhanced the uptake of RB into cancer cells, improving photodynamic efficacy. | cityu.edu.hk |
Cellular and Molecular Mechanisms of Action in Research Models
Cellular Internalization and Intracellular Fate of Rose Bengal Diacetate
This compound (RBDA), also referred to as Rose Bengal acetate (B1210297) (RBAc), is a chemically modified derivative of the photosensitizer Rose Bengal (RB). nih.gov The addition of two acetate groups renders the molecule more lipophilic and temporarily inactivates its photosensitizing and fluorescent properties. nih.govthermofisher.com This modification facilitates its passage across the plasma membrane into the cellular cytoplasm. nih.govresearchgate.net
Once inside a cell, this compound acts as a pro-photosensitizer. unige.ch The crucial step for its activation is the hydrolysis of its acetate groups by intracellular enzymes, primarily non-specific esterases. nih.govunige.ch This enzymatic cleavage restores the native structure of Rose Bengal, thereby reactivating its capacity to act as a photosensitizer. thermofisher.comresearchgate.net The intracellular localization of the newly formed, active Rose Bengal is considered essential for its subsequent phototoxic effects. nih.gov Studies have shown that this enzyme-assisted activation mechanism allows for the generation of the active photosensitizer directly within the target cells. nih.govunige.ch The rate of this hydrolysis can be influenced by the physiological state of the cells, as esterase activity can vary. nih.gov
The process is analogous to the enzymatic hydrolysis of other diacetate compounds, such as fluorescein (B123965) diacetate (FDA), which is also a non-fluorescent molecule that becomes fluorescent upon cleavage by intracellular esterases, a reaction often used to assess cell viability. researchgate.netmdpi.com
Following its intracellular activation, the restored Rose Bengal molecule localizes to specific subcellular compartments. Research in various cell models, including HeLa cells and C6 glioma cells, has demonstrated that the photosensitizer accumulates in the perinuclear region. researchgate.netsemanticscholar.org Confocal microscopy studies have revealed that the active RB penetrates and distributes within the vacuolar system, leading to damage in multiple organelles upon light irradiation. unige.ch
Key organelles targeted by the activated Rose Bengal include:
Mitochondria : Significant damage to mitochondria has been observed, implicating them as a primary target. researchgate.netunige.ch
Lysosomes : The photosensitizer has been found to localize within lysosomes. researchgate.netnih.gov Photodamage can lead to lysosomal rupture and the release of hydrolytic enzymes into the cytoplasm, contributing to cell death. nih.gov
Endoplasmic Reticulum (ER) : The ER is another site of damage following photoactivation. researchgate.netunige.ch
Golgi Apparatus : This organelle is also susceptible to damage induced by the activated photosensitizer. researchgate.netunige.ch
The specific pattern of subcellular localization is a critical determinant of the subsequent mechanisms of cell death initiated by photodynamic therapy. nih.govnih.gov
Reactive Oxygen Species-Mediated Cellular Damage Pathways
The primary mechanism of action for the activated Rose Bengal within cells involves the generation of reactive oxygen species (ROS) upon irradiation with light of a suitable wavelength, typically green light. researchgate.netscienceopen.com The activated photosensitizer transfers energy to molecular oxygen, producing highly reactive singlet oxygen (¹O₂) and other ROS. thermofisher.comresearchgate.net This ROS production is the initial event that triggers a cascade of cellular damage. semanticscholar.orgscienceopen.com The generation of ROS is time-dependent, with studies in HeLa cells showing a threefold increase in ROS levels shortly after irradiation compared to untreated cells. semanticscholar.orgscienceopen.com
The rapid and significant increase in intracellular ROS leads to a state of oxidative stress, overwhelming the cell's antioxidant defense mechanisms. scienceopen.comfrontiersin.org This oxidative stress results in widespread damage to essential biological macromolecules. mdpi.commdpi.com
Lipid Peroxidation : The polyunsaturated fatty acids in cellular membranes are highly susceptible to attack by ROS, leading to a chain reaction known as lipid peroxidation. mdpi.comnih.gov This process damages the structure and integrity of cellular and organelle membranes, such as the mitochondrial and plasma membranes. nih.govnih.gov
DNA Fragmentation : ROS can directly cause oxidative damage to DNA, resulting in both single- and double-strand breaks. mdpi.commdpi.com This damage can lead to mutations and trigger cell death pathways. plu.mx
Protein Oxidation : Proteins are also major targets for ROS, leading to their oxidation. mdpi.comnih.gov This can cause structural modifications, loss of enzymatic function, and disruption of cellular signaling pathways. mdpi.comnih.gov In the context of mitochondrial damage, key proteins like succinate (B1194679) dehydrogenase and cytochrome c have been shown to be particularly sensitive to inactivation. nih.gov
Mitochondria are a central target in this compound-mediated phototoxicity. researchgate.netunige.ch ROS-induced damage directly impacts mitochondrial structure and function. A key event is the permeabilization of the outer mitochondrial membrane, often mediated by pro-apoptotic proteins from the Bcl-2 family. semanticscholar.org This leads to a collapse of the mitochondrial transmembrane potential (Δψm). researchgate.netsemanticscholar.org
Cellular Defense Mechanisms and Stress Responses
When subjected to RBDA-PDT, cells activate a range of defense and stress response pathways in an attempt to mitigate the damage. The primary instigator of this stress is the massive generation of ROS, which leads to widespread oxidative damage. nih.gov A central hub for this stress response is the endoplasmic reticulum. nih.govnih.gov
The accumulation of unfolded or misfolded proteins in the ER due to oxidative damage triggers the Unfolded Protein Response (UPR). This is evidenced by the increased levels of key ER stress markers such as GRP78 (also known as BiP) and the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). nih.gov Initially, the UPR aims to restore ER homeostasis and promote cell survival. nih.gov However, under the severe and prolonged stress induced by RBDA-PDT, this response becomes overwhelmed and switches to a pro-death signal, contributing to the induction of both apoptosis (via caspase-12) and autophagy. nih.govnih.gov
Cells also upregulate heat shock proteins, such as Hsp70, as a general stress response to protect against protein denaturation and aggregation. nih.gov Despite these cellular defense efforts, the multi-organelle damage inflicted by RBDA-PDT is typically too extensive to overcome, leading to the efficient execution of cell death programs. nih.govnih.gov
Cellular and Tissue Interactions in Ex Vivo and In Vitro Models
Interaction with Microbial Cell Walls and Membranes
In the context of antimicrobial applications, the interaction of RBDA with microbial cells is fundamental to its efficacy. The acetate groups make the molecule more lipophilic than its parent compound, Rose Bengal, facilitating its passage across cellular barriers. nih.govuj.ac.za
Upon application, RBDA is internalized by microbial cells. nih.gov The interaction and subsequent damage upon photoactivation vary between different types of microbes, largely due to differences in their cell wall structures.
Gram-positive bacteria: These bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), have a thick but permeable peptidoglycan cell wall, which allows for efficient uptake of photosensitizers. nih.gov Studies using transmission and scanning electron microscopy show that RBDA-aPDI (antimicrobial PDT) causes significant damage to the cell wall and cell membrane of MRSA, leading to cellular swelling and the loss of intracellular contents. nih.govresearchgate.net
Gram-negative bacteria: These bacteria possess an outer membrane rich in lipopolysaccharides, which can act as a barrier to the penetration of certain photosensitizers. mdpi.com
Fungi: The cell wall of fungi like Candida albicans also presents a barrier, but RBDA-aPDI has demonstrated efficacy against these organisms as well. uj.ac.zaresearchgate.net
The primary mechanism of microbial killing involves ROS-mediated damage to the cell wall and membrane, leading to a loss of structural integrity. nih.govmdpi.com This damage allows for the entry of dyes like propidium (B1200493) iodide (PI), indicating membrane permeabilization and cell death. nih.govresearchgate.net
Effects on Biofilm Structures and Penetration
Bacterial biofilms present a significant challenge for antimicrobial agents due to their protective extracellular polymeric substance (EPS) matrix, which limits drug penetration. Rose Bengal-based nanoparticles have shown an ability to penetrate deeper into biofilm structures compared to the free photosensitizer. nih.gov
Studies on multispecies biofilms have demonstrated that photodynamic therapy using Rose Bengal can cause complete disruption of the biofilm architecture. nih.gov
Increased Penetration: Formulations such as Rose Bengal-functionalized chitosan (B1678972) nanoparticles have been shown to exhibit deeper penetration into Enterococcus faecalis biofilms. nih.gov
The enhanced ability to penetrate and disrupt established biofilms makes RBDA a promising agent for addressing biofilm-associated infections. nih.gov
Photosensitizer Distribution in Tissue Models
The distribution of a photosensitizer within target tissues and its specific subcellular localization are critical determinants of its efficacy in photodynamic therapy. This compound (RBDA), also known as Rose Bengal acetate (RBAc), is a lipophilic derivative of Rose Bengal (RB) designed to overcome the poor cell membrane penetration of its parent compound. nih.govnih.gov The addition of two acetate groups increases its lipophilicity, facilitating its passage across the plasma membrane of both host and microbial cells. nih.govresearchgate.net
Once inside the cell, the acetate moieties are cleaved by intracellular esterase enzymes, releasing the photoactive form, Rose Bengal. nih.govresearchgate.net This intracellular conversion is crucial, as the localization of the active photosensitizer dictates the primary sites of photodamage upon light activation. nih.gov
Research on human cancer cell lines, such as HeLa cells, has provided insights into the subcellular distribution of this photosensitizer. Studies indicate that after crossing the plasma membrane, this compound localizes in the perinuclear region of the cell. researchgate.net Following its enzymatic conversion to Rose Bengal, subsequent photoactivation leads to damage in multiple subcellular organelles. researchgate.net The primary targets identified include the mitochondria, endoplasmic reticulum, lysosomes, and the Golgi complex. researchgate.net This widespread organelle damage contributes to its potent phototoxic effects, triggering various cell death pathways. researchgate.net
The rationale for developing RBDA stems from the inherent limitations of Rose Bengal, which is an anionic, hydrophilic molecule. nih.govmdpi.com Due to its charge, Rose Bengal has a low capacity to passively diffuse across the lipid bilayer of cell membranes. nih.govpolito.itnih.gov Its cellular uptake is instead reliant on specific membrane protein transporters, particularly the Organic Anion Transporting Polypeptides (OATPs). polito.itnih.gov Consequently, the distribution of Rose Bengal can vary significantly between different cell types, depending on their expression levels of these transporters. For instance, hepatocellular carcinoma cell lines (HepG2 and Hep3B) have demonstrated significantly higher uptake of Rose Bengal compared to colorectal cancer cell lines (Caco-2 and HT-29), a difference attributed to higher OATP expression. polito.it By modifying Rose Bengal into its diacetate ester prodrug, RBDA can bypass this dependence on transporters, leading to a different and potentially broader distribution profile within cellular models. nih.govresearchgate.net
The following table summarizes the key differences in cellular uptake and distribution between Rose Bengal and this compound based on findings from research models.
| Compound | Primary Uptake Mechanism | Subcellular Localization (in HeLa Cells) | Key Distribution Determinants |
|---|---|---|---|
| Rose Bengal (RB) | Mediated by Organic Anion Transporting Polypeptides (OATPs). polito.itnih.gov | Primarily interacts with the cell surface without spontaneously crossing the lipid bilayer. nih.gov | Expression levels of OATP transporters on the cell membrane. polito.it |
| This compound (RBDA) | Passive diffusion across the plasma membrane due to increased lipophilicity. nih.govresearchgate.net | Localizes in the perinuclear region; after hydrolysis to RB, causes damage to mitochondria, endoplasmic reticulum, lysosomes, and Golgi complex. researchgate.net | Intracellular esterase activity for conversion to active RB. nih.govresearchgate.net |
Efficacy and Mechanisms in Antimicrobial Photodynamic Inactivation Research
Efficacy Against Gram-Positive Bacterial Strains
Rose Bengal diacetate-mediated aPDI has demonstrated significant efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The addition of potassium iodide (KI) has been shown to strongly potentiate the killing of MRSA when treated with RBDA and green light. In one study, the combination of up to 15 µM of RBDA with 100 mM KI, followed by green light irradiation (540 nm, 10 J/cm²), effectively inactivated MRSA. arvojournals.orgnih.govarvojournals.org Another research effort highlighted that Rose Bengal-mediated aPDI can significantly decrease the viability of S. aureus and also attenuate the expression and activity of staphylococcal enterotoxins. nih.gov
Table 1: Efficacy of this compound Against Staphylococcus aureus
| Strain | Compound | Concentration | Light Dose | Outcome |
|---|---|---|---|---|
| MRSA | This compound + Potassium Iodide | Up to 15 µM RBDA, 100 mM KI | 10 J/cm² (540 nm) | Potentiated killing of MRSA arvojournals.orgnih.govarvojournals.org |
The efficacy of this compound, also referred to as Rose Bengal-acetate (RB-Ac), has been investigated against Enterococcus faecalis. Research has shown that E. faecalis cells are capable of hydrolyzing RB-Ac to produce the active photosensitizer, Rose Bengal. nih.govarvojournals.org The produced Rose Bengal was found to incorporate into the bacterial membrane. nih.govarvojournals.org A significant reduction in bacterial viability was observed following blue-light irradiation of RB-Ac-treated samples. nih.govarvojournals.org Specifically, less than 0.01% of E. faecalis survived after incubation with 200 μM RB-Ac for 900 minutes followed by blue-light activation. nih.govarvojournals.org In other studies, Rose Bengal-mediated aPDI was found to have a significant impact on the survival rate of E. faecalis. aao.orgarvojournals.org
Table 2: Efficacy of this compound Against Enterococcus faecalis
| Strain | Compound | Concentration | Incubation Time | Outcome |
|---|---|---|---|---|
| E. faecalis | Rose Bengal-acetate | 200 µM | 900 minutes | <0.01% survival after blue-light activation nih.govarvojournals.org |
Efficacy Against Gram-Negative Bacterial Strains
The photodynamic inactivation mediated by this compound has also been shown to be effective against the Gram-negative bacterium Escherichia coli. The efficacy of this treatment is significantly enhanced by the addition of potassium iodide. arvojournals.orgnih.govarvojournals.org Studies have demonstrated that treatment with up to 15 µM of RBDA in the presence of 100 mM KI, followed by green light irradiation (540 nm, 10 J/cm²), leads to potent killing of E. coli. arvojournals.orgnih.govarvojournals.org
Table 3: Efficacy of this compound Against Escherichia coli
| Strain | Compound | Concentration | Light Dose | Outcome |
|---|
While research specifically on this compound against Pseudomonas aeruginosa is limited, studies on its active form, Rose Bengal, provide insights into its potential efficacy. Rose Bengal photodynamic antimicrobial therapy has been shown to fully inhibit the growth of multidrug-resistant (MDR) P. aeruginosa strains in vitro. arvojournals.org The photodynamic action of Rose Bengal against P. aeruginosa is notably enhanced by the addition of 100 mM potassium iodide, which reduces the required light dose for complete eradication. nih.gov However, it has also been noted that P. aeruginosa is not highly susceptible to Rose Bengal-mediated photokilling at lower concentrations and light doses. frontiersin.org
Table 4: Efficacy of Rose Bengal Against Pseudomonas aeruginosa
| Strain | Compound | Concentration | Light Dose | Outcome |
|---|---|---|---|---|
| MDR P. aeruginosa | Rose Bengal | 0.1% | 15 minutes green light | Full inhibition of all tested strains arvojournals.org |
| P. aeruginosa | Rose Bengal + Potassium Iodide | Not Specified (in PHEMA film), 100 mM KI | 24 J/cm² (white light) | Complete bacterial reduction nih.gov |
Efficacy Against Fungal Pathogens
The application of this compound in aPDI extends to fungal pathogens. Research has demonstrated that the addition of 100 mM potassium iodide strongly potentiates the killing of the fungal yeast Candida albicans when treated with up to 15 µM of RBDA and irradiated with green light (540 nm, 10 J/cm²). arvojournals.orgnih.govarvojournals.org Rose Bengal-mediated photodynamic therapy has also been found to be a successful growth inhibitor of other fungal isolates, including Aspergillus fumigatus and Fusarium solani. arvojournals.orgaao.org In studies with C. albicans, Rose Bengal-mediated aPDT has achieved a 3-log growth inhibition with an optimal combination of the photosensitizer and light. nih.gov Furthermore, fungicidal activity of over 95% elimination was observed in Candida strains treated with Rose Bengal-PDAT. arvojournals.org
Table 5: Efficacy of this compound Against Fungal Pathogens *
| Strain | Compound | Concentration | Light Dose | Outcome |
|---|---|---|---|---|
| Candida albicans | This compound + Potassium Iodide | Up to 15 µM RBDA, 100 mM KI | 10 J/cm² (540 nm) | Potentiated killing of C. albicans arvojournals.orgnih.govarvojournals.org |
| Candida albicans | Rose Bengal | Not Specified | Not Specified | 3-log growth inhibition nih.gov |
| Candida spp. | Rose Bengal | 0.1% | 5.4 J/cm² (525 nm) | >95% elimination arvojournals.org |
| Aspergillus fumigatus | Rose Bengal | 0.1% | 5.4 J/cm² (518 nm) | 79.8% inhibition arvojournals.org |
Synergistic Approaches in Antimicrobial Photodynamic Therapy
To enhance the efficacy of aPDI using this compound, researchers have explored synergistic combinations with other agents.
A significant enhancement of this compound-mediated aPDI has been observed with the addition of the non-toxic inorganic salt, potassium iodide (KI). mdpi.comarvojournals.orgsubstack.com Studies have shown that the presence of KI strongly potentiates the killing of the fungal yeast Candida albicans. mdpi.comsubstack.com For example, the addition of 100 mM KI was found to substantially increase the killing of C. albicans when treated with RBDA (up to 15 µM) and green light. mdpi.comsubstack.com While RBDA alone can inactivate the fungus, the combination with KI leads to a much more extensive cell killing of over 99.9%. mdpi.com This synergistic effect is noteworthy because KI itself is not taken up by microbial cells, suggesting a mechanism that occurs extracellularly or at the cell surface. mdpi.comarvojournals.orgsubstack.com The proposed mechanism involves singlet oxygen reacting with the iodide anion to form various radical species and ultimately molecular iodine, which are potent antimicrobial agents.
Based on the provided search results, no information is available regarding the combination of this compound with antimicrobial peptides for synergistic antimicrobial photodynamic therapy.
Influence of Experimental Parameters on Antimicrobial Efficacy
The success of aPDI is not solely dependent on the photosensitizer but is also critically influenced by various experimental parameters.
The concentration of the photosensitizer and the incubation time are critical variables that directly impact the efficacy of this compound-mediated aPDI. mdpi.com Achieving significant reductions in microbial populations often requires relatively high concentrations of the photosensitizer. mdpi.com However, at elevated concentrations, Rose Bengal can exhibit dark toxicity and a tendency to aggregate, which may reduce the efficiency of singlet oxygen generation. mdpi.com
The incubation period, the time during which the microbial cells are exposed to the photosensitizer before light activation, is also crucial. A sufficient incubation time allows for the uptake of the lipophilic RBDA by the cells and its subsequent hydrolysis into the active Rose Bengal form. mdpi.comsubstack.com For example, a 2-hour incubation period has been used in studies demonstrating the potentiation of RBDA's effect by potassium iodide. mdpi.comsubstack.com The therapeutic outcome of RB-aPDT is highly dependent on these parameters, and their optimization is essential for maximizing antimicrobial efficacy. mdpi.com
Light Parameters (Wavelength, Irradiance, Dose) in this compound Antimicrobial Photodynamic Inactivation Research
The efficacy of antimicrobial photodynamic inactivation (aPDI) is critically dependent on the careful selection of light parameters. These parameters—wavelength, irradiance (power density), and light dose (fluence)—govern the photoactivation of the photosensitizer, in this case, this compound (RBDA), and the subsequent generation of cytotoxic reactive oxygen species. Research into RBDA-mediated aPDI has identified specific light conditions that effectively induce microbial killing.
Detailed research findings have demonstrated that green light is effective for the photoactivation of RBDA. Specifically, a wavelength of 540 nm has been successfully used in aPDI studies. researchgate.netnih.govdoaj.orguj.ac.za This wavelength is consistent with the absorption spectrum of Rose Bengal, the active photosensitizer that is formed after cellular esterases hydrolyze the acetate (B1210297) groups of the lipophilic RBDA derivative. researchgate.netnih.gov
The light dose, or fluence, which represents the total energy delivered per unit area, is a crucial factor in determining the antimicrobial effect. In studies involving RBDA, light doses of 10 J/cm² and 20 J/cm² have been employed. researchgate.netnih.govdoaj.orguj.ac.za For instance, the application of a 10 J/cm² green light dose was used in in vitro experiments to potentiate the killing of various microbes, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. researchgate.netnih.govdoaj.org A higher dose of 20 J/cm² was utilized in an in vivo model to accelerate the healing of MRSA-infected wounds. researchgate.netnih.govdoaj.orguj.ac.za
The irradiance, or power density, dictates the rate at which the light energy is delivered. In one experimental setup, a light source equipped with a band-pass filter (540 ± 15 nm) delivered a 10 J/cm² dose over a period of 8 minutes. nih.gov
The table below summarizes the light parameters used in research on this compound for antimicrobial photodynamic inactivation.
| Parameter | Value | Target Microorganism(s) | Study Context | Source(s) |
| Wavelength | 540 nm | MRSA, E. coli, C. albicans | In vitro & In vivo | researchgate.netnih.govdoaj.orguj.ac.za |
| Light Dose | 10 J/cm² | MRSA, E. coli, C. albicans | In vitro microbial killing | researchgate.netnih.govdoaj.org |
| Light Dose | 20 J/cm² | MRSA | In vivo wound healing | researchgate.netnih.govdoaj.orguj.ac.za |
Efficacy and Mechanisms in Oncological Photodynamic Therapy Research
Antitumor Effects in In Vitro Cancer Cell Lines
In vitro studies on colorectal cancer cell lines have demonstrated the potential of Rose Bengal-mediated PDT. Research using HT-29 colon adenocarcinoma cells showed that nanoparticle-encapsulated Rose Bengal, when activated by light, led to a significant decrease in cell viability, reducing it to 38% mdpi.com. The primary mechanism is the intensive generation of intracellular ROS upon irradiation nih.gov.
Further investigations into the mechanism of action revealed that photoactivated Rose Bengal can induce hydroperoxidation reactions by interacting with phospholipid groups in the cell membrane nih.gov. In studies with Caco-2 cells, another colorectal carcinoma line, treatment with Rose Bengal followed by irradiation resulted in a reduction of cell viability by more than 80% nih.gov. Some research also suggests that Rose Bengal can act as an inducer of immunogenic cell death (ICD) in colorectal cancer, a process that can stimulate a specific antitumor immune response researchgate.net.
Table 1: Research Findings in Colorectal Cancer Cell Lines
The human hepatocarcinoma cell line HepG2 has been shown to be sensitive to Rose Bengal-mediated PDT nih.gov. In one study, RB-PDT induced a significant, dose-dependent decrease in cell viability. Following irradiation, a near-complete cell death (less than 10% viability) was observed nih.govfao.org. This demonstrates the high efficacy of RB-PDT in destroying liver cancer cells in vitro nih.govmdpi.com. The cytotoxic effect is primarily attributed to the photoactivation of Rose Bengal, which accumulates in the lysosomes, causing them to rupture and leading to tumor cell lysis mdpi.com.
Table 2: Research Findings in Liver Cancer Cell Lines
Rose Bengal has been investigated as a photosensitizer in several melanoma cell lines, including A375, MeWo, and Me-45 icbcongress.comnih.gov. Studies have shown that RB-PDT induces high toxicity in these cell lines nih.gov. In one approach, Rose Bengal was covalently attached to an amphipathic peptide, creating a conjugate that demonstrated enhanced PDT effectiveness in B16-F10-Luc2 melanoma cells. This synergistic effect was attributed to the peptide making the cancer cells more susceptible to the oxidative stress induced by the ROS generated during PDT sci-hub.senih.govulster.ac.uk.
Table 3: Research Findings in Melanoma Cell Lines
Research on breast cancer cells, including triple-negative (MDA-MB-231) and luminal (MCF-7) types, has shown the efficacy of RB-PDT nih.govmdpi.com. The use of Rose Bengal-encapsulated nanoparticles has been particularly effective, resulting in near-complete eradication of cancer cells mdpi.com. In a comparative study, these nanoparticles reduced the viability of aggressive MDA-MB-231 cells to approximately 8%, whereas treatment with a free Rose Bengal solution resulted in 38% viability under the same low-power laser conditions mdpi.comnih.gov. The enhanced effect of the nanoparticles is linked to higher singlet oxygen production and greater cellular uptake compared to the free dye mdpi.comnih.gov. The primary mechanism of action for Rose Bengal in breast cancer cells is through the generation of highly reactive singlet oxygen, which mediates cellular death mdpi.com.
Table 4: Research Findings in Breast Cancer Cell Lines
Studies on ovarian carcinoma cells have shown that Rose Bengal can suppress cancer cell growth in a dose-dependent manner nih.gov. The observed antitumor effect is not solely reliant on photoactivation in all cases. The mechanism of action involves a significant increase in apoptosis, which peaked at levels approximately four times higher than in untreated control cells nih.govnih.gov. Furthermore, exposure to Rose Bengal led to the intracellular generation of ROS at levels significantly greater than in untreated cells nih.govnih.gov. In experiments with the A2780 human ovarian carcinoma cell line, combining Rose Bengal with other agents in a nanoparticle formulation and irradiating with near-infrared light resulted in a dramatic decrease in cell viability to as low as 2% mdpi.com.
Table 5: Research Findings in Ovarian Cancer Cell Lines
In studies involving the AGS gastric cancer cell line, Rose Bengal demonstrated a significant, concentration-dependent suppression of cell proliferation nih.gov. This anti-growth activity was found to be more pronounced in the cancer cells compared to non-malignant fibroblast cells, suggesting a degree of tumor cell specificity nih.gov. The primary mechanism of cell death was identified as apoptosis, with necrosis occurring only at high concentrations of Rose Bengal nih.gov.
Table 6: Research Findings in Gastric Cancer Cell Lines
Immunological Modulations in Cancer Models
The application of Rose Bengal diacetate-mediated PDT (RBAc-PDT) in preclinical cancer models has been shown to induce a cascade of immunological events that can contribute to a systemic anti-tumor response. This therapy can convert the tumor into an in situ vaccine, where the dying tumor cells release antigens and danger signals that activate the immune system.
Activation of Dendritic Cells
A critical step in initiating an anti-tumor immune response is the activation of dendritic cells (DCs), which are potent antigen-presenting cells (APCs). RBAc-PDT facilitates this process by inducing immunogenic cell death (ICD) in cancer cells. This form of cell death is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "eat me" and "danger" signals for DCs.
Key DAMPs released or exposed following RBAc-PDT in human HeLa cells include:
Calreticulin (B1178941) (ecto-CRT) : Translocates to the cell surface, acting as a phagocytic signal for DCs.
Heat Shock Protein 70 (ecto-HSP70) and 90 (ecto-HSP90) : Exposed on the cell surface and released into the extracellular space, these proteins can engage with receptors on DCs. nih.gov
High Mobility Group Box 1 (HMGB1) : A late-stage DAMP released from necrotic cells that can further stimulate DC maturation and function. nih.gov
Upon encountering these signals, immature DCs are prompted to phagocytose the dying tumor cells, process the tumor-associated antigens (TAAs), and mature. This maturation is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, and Major Histocompatibility Complex (MHC) class II molecules, which are essential for presenting antigens to T-cells.
Upregulation of Dendritic Cell Maturation Markers Post RBAc-PDT
| Marker | Function | Effect of RBAc-PDT |
|---|---|---|
| CD80 | Co-stimulatory signal for T-cell activation | Upregulated |
| CD86 | Co-stimulatory signal for T-cell activation | Upregulated |
| MHC Class II | Presents processed antigens to CD4+ T-helper cells | Upregulated |
T-cell Mediated Immune Responses
The maturation and migration of dendritic cells to the draining lymph nodes initiate the adaptive immune response, primarily mediated by T-cells. The activated DCs present the tumor antigens to naïve T-cells, leading to the priming and proliferation of tumor-specific CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs).
Research has demonstrated that the immune response generated by Rose Bengal-mediated therapy can lead to systemic anti-tumor effects. For instance, in a murine colon cancer model, tumors treated with Rose Bengal served as a vaccine against a subsequent challenge with the same tumor cells, indicating the generation of a specific and lasting immune memory. researchgate.net This suggests that RBAc-PDT, by initiating this cascade, can induce a T-cell response capable of recognizing and destroying tumor cells throughout the body. The infiltration of CTLs into both treated and distant, untreated tumors is a hallmark of a successful systemic anti-tumor immune response.
Combination with Immune Checkpoint Blockade
To further enhance the efficacy of the T-cell response induced by RBAc-PDT, researchers have explored its combination with immune checkpoint blockade (ICB) therapy. Tumor cells can evade immune destruction by upregulating immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T-cells, leading to their exhaustion and inactivation.
By combining RBAc-PDT with antibodies that block these checkpoints (e.g., anti-PD-1 or anti-CTLA-4), the "brakes" on the T-cell response are released, potentially leading to a more robust and durable anti-tumor effect. The rationale is that RBAc-PDT increases the immunogenicity of the tumor and promotes the infiltration of T-cells, while the checkpoint inhibitors ensure that these T-cells remain active and effective within the tumor microenvironment. Preclinical studies combining other photosensitizer-based PDTs with checkpoint inhibitors have shown synergistic effects, resulting in enhanced tumor growth inhibition and improved survival rates.
Preclinical Findings in Combination Therapy (PDT with ICB)
| Cancer Model | Combination Therapy | Observed Outcome |
|---|---|---|
| Murine Melanoma | PDT + anti-PD-1/PD-L1 | Enhanced tumor suppression and long-term immunological memory |
| Murine Colon Cancer | PDT + anti-CTLA-4 | Increased anti-tumor activity |
Selective Toxicity Mechanisms in Oncological Contexts
The selective toxicity of this compound in oncological settings is a key aspect of its therapeutic potential. This selectivity is achieved through a combination of preferential accumulation and the targeted application of light.
As a lipophilic molecule, RBAc can more readily cross the plasma membrane of cells compared to its hydrophilic parent compound, Rose Bengal. researchgate.netnih.gov Once inside the cell, cytoplasmic esterases cleave the acetate (B1210297) groups, converting RBAc back into the photoactive Rose Bengal. researchgate.net This intracellular trapping of the photosensitizer contributes to its accumulation in cells. While not exclusively taken up by cancer cells, certain physiological characteristics of tumors, such as their leaky vasculature and impaired lymphatic drainage (the enhanced permeability and retention effect), can lead to a higher concentration of the compound in the tumor tissue compared to surrounding healthy tissues.
Upon irradiation with light of a specific wavelength (typically in the green light spectrum), the intracellular Rose Bengal generates highly reactive singlet oxygen and other ROS. researchgate.netresearchgate.netmdpi.com These ROS are extremely cytotoxic and have a very short diffusion radius, meaning their damaging effects are confined to the immediate vicinity of their generation. This localized cytotoxicity minimizes damage to adjacent healthy cells that have not accumulated the photosensitizer.
The ROS generated by RBAc-PDT induce multi-organelle damage, including to the mitochondria, endoplasmic reticulum, lysosomes, and Golgi complex, leading to cell death through various mechanisms. researchgate.netsemanticscholar.org In human HeLa cancer cells, RBAc-PDT has been shown to induce a prolonged and time-related cell death cascade involving:
Apoptosis : Both caspase-dependent and -independent pathways are activated. researchgate.netnih.gov
Autophagy : This process can act as a pro-death mechanism in cancer cells with defective apoptotic machinery. nih.gov
Studies have indicated that Rose Bengal exhibits greater toxicity towards cancer cells than normal cells. For example, research on ovarian cancer cells demonstrated a significant dose-dependent suppression of growth and induction of apoptosis in response to Rose Bengal, while normal human fibroblasts were much less affected. This suggests a degree of tumor cell-specific growth suppression.
Cell Death Mechanisms Induced by RBAc-PDT in HeLa Cells
| Mechanism | Key Features | Reference |
|---|---|---|
| Apoptosis (Caspase-dependent) | Activation of intrinsic (caspase-9) and extrinsic (caspase-8) pathways. | nih.gov |
| Apoptosis (Caspase-independent) | Contributes to long-term phototoxicity. | researchgate.net |
| Autophagy | Can promote cell death when apoptosis is compromised. | nih.gov |
Advanced Research in Plant Biology and Environmental Applications
Induction of Programmed Cell Death in Plant Systems (e.g., Arabidopsis thaliana)
Studies utilizing light-grown Arabidopsis thaliana cell suspension cultures have demonstrated that Rose Bengal (RB), the active form of Rose Bengal diacetate, can induce mild photooxidative damage, leading to programmed cell death (PCD). nih.govnih.gov This process, a genetically regulated pathway for eliminating damaged or unwanted cells, is a key defense mechanism in plants. frontiersin.org When Arabidopsis cells are treated with Rose Bengal and exposed to low to medium light, PCD is observed, a response not seen with other oxidants like hydrogen peroxide under similar conditions. nih.govnih.govresearchgate.net
| Experimental System | Treatment | Key Observation | Reference(s) |
| Arabidopsis thaliana cell suspension culture | Rose Bengal + Light | Induction of Programmed Cell Death (PCD) | nih.gov, researchgate.net, nih.gov |
| Dark-grown A. thaliana cell culture | Rose Bengal + Light | Suppression of PCD | researchgate.net, nih.gov |
| Light-grown A. thaliana cell culture | Hydrogen Peroxide + Light | No PCD observed | nih.gov, nih.gov |
| Light-grown A. thaliana cell culture | Indigo Carmine / Methylene Violet + Light | No activation of transcriptional defense responses | researchgate.net |
The induction of PCD by Rose Bengal is critically dependent on the presence of functional chloroplasts. nih.govresearchgate.net Research shows that Rose Bengal accumulates within these organelles. nih.gov When dark-grown Arabidopsis cell cultures, which contain proplastids instead of fully functional chloroplasts, are treated with Rose Bengal and exposed to light, PCD is suppressed. nih.govresearchgate.net This indicates that the singlet oxygen-mediated signaling pathway that triggers cell death originates within functional chloroplasts. researchgate.net The photosensitizer requires the machinery of the chloroplast to efficiently produce the reactive oxygen species (ROS) that initiate the PCD cascade. nih.gov
Upon activation by light, Rose Bengal, a potent photosensitizer, transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). nih.govnih.govnih.gov This production of ¹O₂ within the chloroplasts is the primary trigger for the observed defense responses. nih.gov Singlet oxygen is a key ROS that can cause damage to proteins and lipids, leading to a decrease in photosynthetic efficiency and the initiation of cell death signaling pathways. nih.gov Studies have confirmed that Rose Bengal is an effective tool for photodynamically generating singlet oxygen to study these stress responses in plants. nih.gov The resulting photooxidative damage mimics stress conditions and allows for a detailed investigation of the plant's defense mechanisms against this specific type of ROS. nih.gov
The introduction of Rose Bengal and subsequent light exposure in Arabidopsis cells activates significant transcriptional defense responses. nih.govnih.gov Analysis of the up-regulated transcripts reveals the activation of genes responsive to singlet oxygen. researchgate.net Interestingly, these transcriptional profiles show a high correlation with those observed in the conditional fluorescence (flu) mutant of Arabidopsis, which is a well-established model for studying ¹O₂-mediated signaling. nih.govresearchgate.net Furthermore, transcripts associated with hormone-activated PCD, particularly those related to ethylene (B1197577) and jasmonic acid, are also present. researchgate.net This indicates a complex signaling network where singlet oxygen production leads to the activation of multiple defense and cell death pathways at the genetic level. nih.gov However, the activation of PCD in this system appears to be independent of the EXECUTER- and EDS1-dependent signaling pathway described in the flu mutant. nih.gov
Photocatalytic Degradation of Environmental Contaminants Utilizing Rose Bengal Sensitization
The photosensitizing properties of Rose Bengal are harnessed in environmental applications, particularly for the photocatalytic degradation of pollutants. In these systems, Rose Bengal itself often serves as a model environmental contaminant—a persistent organic dye that is difficult to remove from wastewater by conventional methods. mdpi.comdaneshyari.com The process involves using a semiconductor photocatalyst, typically a metal oxide, which, when irradiated with light, generates electron-hole pairs that produce highly reactive radicals capable of breaking down the dye molecules. jwent.net
Numerous studies have investigated the photocatalytic degradation of Rose Bengal dye in aqueous solutions. These experiments typically measure the decrease in the dye's concentration over time by monitoring its characteristic light absorption peak. mdpi.commdpi.com Various operational parameters have been shown to influence the degradation efficiency, including the initial dye concentration, the pH of the solution, the amount of photocatalyst used, and the intensity of the light source. mathnet.ruresearchgate.netrasayanjournal.co.in For instance, the degradation rate of Rose Bengal often decreases as its initial concentration increases. mdpi.commathnet.ru The process follows pseudo-first-order kinetics in many reported systems, indicating a direct relationship between the rate of degradation and the dye concentration. mdpi.comresearchgate.net
Metal oxide nanoparticles are central to the photocatalytic degradation of dyes like Rose Bengal due to their semiconductor properties. jwent.net Materials such as zinc oxide (ZnO), manganese dioxide (MnO₂), and various ferrite (B1171679) nanocomposites (e.g., CoFe₂O₄) have proven to be effective photocatalysts. daneshyari.comjwent.netmathnet.rurasayanjournal.co.in The efficiency of these nanoparticles is attributed to several factors:
Increased Surface Area : The nanostructure provides a large number of active sites on its surface for the reaction to occur. mathnet.ru
Electron-Hole Pair Generation : Under light irradiation, these materials generate electron-hole pairs, which in turn produce hydroxyl and superoxide (B77818) radicals that are powerful oxidizing agents for dye degradation. jwent.net
Enhanced Light Absorption : Doping metal oxides or creating nanocomposites can shift their light absorption into the visible spectrum, allowing for the use of sunlight or visible light lamps, making the process more energy-efficient. espublisher.comespublisher.com For example, molybdenum-doped ZnO nanoparticles and α-Fe₂O₃-CeO₂@Au nanocomposites have shown superior activity in degrading Rose Bengal under visible light. mdpi.comespublisher.com
The stability and reusability of these nanoparticle catalysts are also critical, with studies showing that catalysts like ZnO can be recovered and reused for multiple cycles with negligible loss in activity. mathnet.ruresearchgate.net
| Photocatalyst | Model Pollutant | Maximum Degradation (%) | Time (min) | Light Source | Reference(s) |
| Zinc Oxide (ZnO) | Rose Bengal | 98% | 90 | UV Light | researchgate.net, daneshyari.com |
| Zinc Oxide (ZnO) | Rose Bengal | 100% | 240 | Visible Light | mathnet.ru |
| 5% Molybdenum-doped ZnO | Rose Bengal | 91% | Not Specified | UV Light | espublisher.com, espublisher.com |
| g-C₃N₄/ZnO Nanocomposite | Rose Bengal | ~80% | 240 | UV Light | mdpi.com |
| α-Fe₂O₃-CeO₂@Au Nanocomposite | Rose Bengal | Not Specified | 120 | Visible Light | mdpi.com |
| Manganese Dioxide (MnO₂) | Rose Bengal | Rate increases with pH up to 8.0 | Not Specified | Tungsten Lamp | rasayanjournal.co.in |
Water Disinfection Technologies Through Immobilized Rose Bengal Systems
The growing challenge of water scarcity and the presence of pathogenic microorganisms in water sources have driven research into innovative and sustainable disinfection methods. bioforumconf.com One promising approach is photodynamic disinfection, which utilizes a photosensitizer, light, and oxygen to generate highly reactive oxygen species (ROS) that are lethal to microorganisms. researchgate.net Rose Bengal, a xanthene dye, is a potent photosensitizer that has been extensively studied for this purpose. nih.gov To overcome challenges associated with the recovery and reuse of the photosensitizer from treated water, researchers have focused on immobilizing Rose Bengal onto various solid supports. bioforumconf.com
Immobilization prevents the leaching of the photosensitizer into the water, allows for the continuous operation of disinfection systems, and can enhance the stability of the photosensitizer against photobleaching. bioforumconf.com Various polymers have been investigated as supports for Rose Bengal, including polystyrene, polyethylene (B3416737), and organically modified silica (B1680970) (ORMOSIL). mdpi.comnih.govbioforumconf.com
Detailed Research Findings
Research has demonstrated the high antibacterial efficacy of immobilized Rose Bengal systems against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the absorption of light by the immobilized Rose Bengal, which then transfers energy to molecular oxygen, generating singlet oxygen and other ROS. These ROS cause irreversible damage to bacterial cells, leading to their inactivation. researchgate.net
Studies have explored different immobilization techniques, such as dissolution in a melted polymer or covalent bonding to a functionalized surface. mdpi.combioforumconf.com The choice of polymer support and immobilization method can influence the efficiency of the disinfection process. For instance, the porosity of the support material can affect the interaction between the immobilized photosensitizer, bacteria, and light. mdpi.com
The following tables summarize findings from studies on the use of immobilized Rose Bengal for the disinfection of water contaminated with various bacteria.
| Support Polymer | Target Microorganism | Illumination Conditions | Bacterial Reduction (log10 CFU/mL) | Reference |
| Polystyrene | Staphylococcus aureus | White fluorescent lamp | >5 | nih.gov |
| Polystyrene | Escherichia coli | White fluorescent lamp | ~3 | nih.gov |
| Polyethylene | Staphylococcus aureus | Not specified | Not specified | bioforumconf.com |
| Polyethylene | Escherichia coli | Not specified | Not specified | bioforumconf.com |
| ORMOSIL on LLDPE | Staphylococcus aureus | White light | High (reusable for 14 cycles) | mdpi.com |
| ORMOSIL on LLDPE | Escherichia coli | White light | High (reusable for 11 cycles) | mdpi.com |
| Photosensitizer System | Key Findings |
| Rose Bengal immobilized in Polystyrene films | Demonstrated high antibacterial activity in a continuous flow-through photoreactor, achieving a reduction of 2 to 5 orders of magnitude in bacterial concentration. nih.gov |
| Rose Bengal entrapped in ORMOSIL matrices on LLDPE | Showed low release of the photosensitizer into the aqueous environment and maintained high long-term antibacterial activity over multiple cycles of use. mdpi.com |
| Rose Bengal dissolved in melted Polyethylene grains | The resulting polymer grains showed effective eradication of bacterial cells in both batch and continuous regimes. bioforumconf.com |
These findings underscore the potential of immobilized Rose Bengal systems as a robust and reusable technology for water disinfection, offering an alternative to conventional chemical and physical disinfection methods. nih.govbioforumconf.com
Analytical Methodologies and Characterization Techniques for Rose Bengal Diacetate Research
Spectroscopic Characterization (UV-Vis, Fluorescence, FTIR)
Spectroscopic techniques are fundamental to elucidating the photophysical properties of Rose Bengal, the active photosensitizer generated from Rose Bengal diacetate. These properties are critical for its function in photodynamic therapy, which relies on the absorption of light to produce cytotoxic reactive oxygen species.
UV-Visible (UV-Vis) Spectroscopy: The absorption spectrum of a photosensitizer determines the optimal wavelength of light required for its activation. Rose Bengal, in aqueous solutions, typically exhibits two main absorption peaks. In dilute solutions, the monomeric form of Rose Bengal has an absorption maximum at approximately 549 nm. As the concentration increases, aggregation can occur, leading to the appearance of a second peak at a shorter wavelength, around 514 nm, corresponding to the dimeric form. lookchem.com The molar extinction coefficient for Rose Bengal in basic ethanol (B145695) has been reported to be 90,400 cm⁻¹/M at 559.0 nm.
Fluorescence Spectroscopy: Fluorescence spectroscopy provides insights into the excited state dynamics of the photosensitizer. Upon excitation, a molecule can relax by emitting a photon (fluorescence) or through other pathways, such as intersystem crossing to a triplet state, which is essential for singlet oxygen generation. The fluorescence emission spectrum of Rose Bengal in basic ethanol shows a maximum at approximately 571 nm when excited at 559 nm. mdpi.com The fluorescence quantum yield is relatively low, which is characteristic of an efficient photosensitizer that preferentially populates the triplet state.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups within a molecule. While specific FTIR data for this compound is not extensively detailed in the cited literature, the technique is applied to its parent compound, Rose Bengal. The FTIR spectrum of Rose Bengal shows characteristic bands corresponding to its molecular structure, including vibrations of C=O, C-O, and aromatic C=C bonds, as well as C-I and C-Cl bonds. indexcopernicus.com The presence of acetate (B1210297) groups in this compound would be expected to introduce characteristic ester carbonyl (C=O) stretching vibrations, distinguishing it from the hydrolyzed Rose Bengal.
Table 1: Spectroscopic Properties of Rose Bengal
| Parameter | Wavelength (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| Absorption Maximum (Monomer) | 549 | D₂O-based solutions | lookchem.com |
| Absorption Maximum (Dimer) | 514 | D₂O-based solutions | lookchem.com |
| Fluorescence Excitation Maximum | 559 | Not Specified | mdpi.com |
| Fluorescence Emission Maximum | 571 | Not Specified | mdpi.com |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its parent compound. High-Performance Liquid Chromatography (HPLC) is a primary method for these purposes.
A validated Reverse-Phase HPLC (RP-HPLC) method has been developed for the determination of Rose Bengal. This method utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer (pH 8.0) in a 50:50 (v/v) ratio, with UV detection at 262 nm. Such a method can be adapted for the analysis of this compound, allowing for the separation of the diacetate from Rose Bengal and other potential impurities. The lipophilic nature of the diacetate derivative would likely result in a longer retention time on a reverse-phase column compared to the more polar Rose Bengal. The purity of this compound is a critical parameter, as impurities could affect its cellular uptake, hydrolysis rate, and photodynamic efficacy. Commercial sources often state a purity of >98% for this compound. amazonaws.com
Table 2: Example HPLC Method for Rose Bengal Analysis
| Parameter | Condition |
|---|---|
| Column | Cromosil 100-5μm C18 (4.6 x 250mm) |
| Mobile Phase | Methanol : Phosphate Buffer (pH 8.0) (50:50 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 262 nm |
| Injection Volume | 20 μl |
Microscopic Techniques for Cellular and Material Analysis
Microscopy is invaluable for visualizing the subcellular localization of photosensitizers and observing the morphological changes in cells and materials following photodynamic treatment.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Both SEM and TEM are powerful tools for examining cellular morphology at high resolution. In studies of Rose Bengal acetate-mediated photodynamic therapy, TEM has been used to identify the induction of autophagy in cells, revealing the formation of characteristic autophagosomes with double membranes surrounding damaged organelles like mitochondria. rsc.org SEM can provide detailed images of the cell surface, showing changes such as membrane blebbing or rupture, which are indicative of cell death processes.
Multiphoton Microscopy: This advanced fluorescence imaging technique allows for the visualization of fluorescent molecules deep within scattering tissues with reduced phototoxicity. Multiphoton excitation of Rose Bengal has been demonstrated, enabling its use as both an imaging agent and a photothrombotic agent. wikipedia.org This technique can be used to track the distribution of this compound and its subsequent conversion to Rose Bengal within cells and tissues in three dimensions, providing critical information on its delivery and localization. wikipedia.orgbibliotekanauki.pl
Quantification of Reactive Oxygen Species Production (In Vitro and In Situ)
The therapeutic effect of this compound-mediated photodynamic therapy is primarily due to the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). Accurate quantification of ROS is therefore crucial for evaluating the efficacy of the photosensitizer.
Several chemical probes are used to detect and quantify singlet oxygen. The degradation of furfuryl alcohol is a classic method, where the rate of its consumption, monitored by HPLC or UV spectroscopy, is proportional to the rate of singlet oxygen production.
Another common probe is 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA), a water-soluble probe that reacts specifically with singlet oxygen. nih.gov The reaction leads to the formation of an endoperoxide, which results in a decrease in the absorbance of ABDA. This change can be monitored spectrophotometrically to quantify singlet oxygen generation. nih.gov While ABDA is specific for singlet oxygen, it has a lower reactivity compared to other probes.
Table 3: Common Probes for Reactive Oxygen Species Detection
| Probe | Target Species | Detection Principle | Measurement Technique |
|---|---|---|---|
| Furfuryl Alcohol | Singlet Oxygen | Degradation of the probe | HPLC, UV Spectroscopy |
| ABDA | Singlet Oxygen | Decrease in absorbance | Spectrophotometry |
| DCFH-DA | General ROS | Increase in fluorescence | Fluorometry, Fluorescence Microscopy, Flow Cytometry |
Cell Viability and Cell Death Assays in Photodynamic Studies
To assess the cytotoxic effects of this compound-mediated photodynamic therapy, various cell viability and cell death assays are employed. These assays quantify the extent of cell killing and can provide insights into the mechanisms of cell death.
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay widely used to assess cell viability. indexcopernicus.com In viable cells, mitochondrial reductases convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically, typically around 570 nm. The amount of formazan produced is directly proportional to the number of living cells. This assay is frequently used to determine the dose-dependent cytotoxicity of photodynamic treatments. indexcopernicus.com
Other assays can be used to distinguish between different modes of cell death, such as apoptosis and necrosis. For example, the LIVE/DEAD BacLight Bacterial Viability Kit, which uses SYTO 9 and propidium (B1200493) iodide, can differentiate between live and dead bacteria based on membrane integrity. Flow cytometry with specific markers like Annexin V and propidium iodide can also be used to quantify apoptotic and necrotic cell populations.
Table 4: Example of Cell Viability Data from an MTT Assay
| Treatment Group | Concentration of RBDA | Light Dose | Cell Viability (%) |
|---|---|---|---|
| Control (No Treatment) | 0 µM | 0 J/cm² | 100 |
| RBDA only (Dark) | 10 µM | 0 J/cm² | 98 |
| Light only | 0 µM | 1.6 J/cm² | 95 |
| RBDA + Light | 10 µM | 1.6 J/cm² | 25 |
Immunological Assay Techniques (e.g., DAMPs Quantification)
This compound, referred to as Rose Bengal Acetate (RBAc) in some studies, is recognized for its capacity to induce immunogenic cell death (ICD) through photodynamic therapy. A hallmark of ICD is the exposure and release of Damage-Associated Molecular Patterns (DAMPs), which are endogenous molecules that can trigger an immune response. The quantification of these DAMPs is a critical analytical methodology in RBDA research.
Key DAMPs that are assessed following RBAc-PDT include ATP, heat shock proteins (HSP70, HSP90), high mobility group box 1 (HMGB1), and calreticulin (B1178941) (CRT). Research has shown that RBAc-PDT on human HeLa cells leads to the exposure and/or release of these pivotal DAMPs.
Research Findings on RBAc-PDT and DAMPs Release:
ATP Release: Apoptotic cells induced by RBAc-PDT were found to release high amounts of ATP early after the treatment.
Heat Shock Proteins (HSP70 and HSP90): Both apoptotic and autophagic cells exposed to RBAc-PDT were observed to expose and release HSP70 and HSP90. The levels were consistently higher in apoptotic cells compared to autophagic cells.
Calreticulin (CRT) Exposure: A significant indicator of ICD, calreticulin, was found to be exposed on the surface of apoptotic HeLa cells following RBAc-PDT. It was observed to be distributed in uneven patches and co-exposed with the endoplasmic reticulum chaperone ERp57. In contrast, autophagic cells induced by the same treatment did not expose CRT.
HMGB1 Release: The release of HMGB1 was a later event, occurring concomitantly with secondary necrosis, approximately 24 hours after the RBAc-PDT treatment.
These findings suggest that RBAc is a potent photosensitizer capable of initiating the key molecular events that characterize immunogenic cell death. The specific pattern of DAMPs release (early ATP and CRT exposure from apoptotic cells) indicates its potential to stimulate an antitumor immune response.
| DAMP | Finding in Apoptotic Cells (post RBAc-PDT) | Finding in Autophagic Cells (post RBAc-PDT) | Timing of Release/Exposure |
|---|---|---|---|
| ATP | High amount released | Not released | Early after treatment |
| Calreticulin (CRT) | Exposed on cell surface | Not exposed | Early after treatment |
| HSP70 | Exposed and released (high levels) | Exposed and released (lower levels) | Early after treatment |
| HSP90 | Exposed and released (high levels) | Exposed and released (lower levels) | Early after treatment |
| HMGB1 | Released | Released | Late (concomitant with secondary necrosis, ~24h) |
Computational and Theoretical Studies of Rose Bengal Diacetate Interactions
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) and molecular docking simulations are powerful tools for investigating the non-covalent interactions between a photosensitizer and biological molecules like proteins. These simulations can predict binding affinities, identify specific binding sites, and elucidate the forces driving complex formation, which are critical for understanding drug transport and localization.
Studies have focused on the interaction of the active form, Rose Bengal (RB), with human serum albumin (HSA), a key transport protein in the bloodstream. Molecular docking simulations have been employed to identify the preferred binding sites of RB on HSA. mdpi.com These computational analyses corroborated experimental findings, showing that RB can bind at multiple sites, with the lowest energy poses indicating the most stable interactions. mdpi.com The primary binding sites identified were drug site 1 (DS1), drug site 3 (DS3), and fatty acid site 6 (FA6). mdpi.com
The binding energies calculated from these simulations quantify the affinity of the photosensitizer for the protein. Lower energy values suggest a more favorable and stable complex. The interactions are complex, involving a combination of electrostatic forces, hydrogen bonds, and van der Waals interactions that stabilize the RB-HSA complex. mdpi.com
| Binding Site | Lowest Energy Pose (kcal mol⁻¹) |
|---|---|
| Drug Site 1 (DS1) | -52.13 |
| Drug Site 3 (DS3) | -58.79 |
| Fatty Acid Site 6 (FA6) | -67.55 |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure of a photosensitizer, which governs its photophysical and photochemical properties. These properties include light absorption, the transition to an excited triplet state, and the subsequent energy transfer to molecular oxygen to produce singlet oxygen (¹O₂), the primary cytotoxic agent in photodynamic therapy. mdpi.commdpi.com
The reactivity of Rose Bengal is directly linked to its high quantum yield of ¹O₂ formation. mdpi.com Computational methods have been used to explore the properties of RB's excited states. For instance, various approaches have been applied to calculate the change in the molecule's dipole moment upon excitation from the ground state to the excited state. researchgate.net Understanding these electronic properties is fundamental to explaining the high efficiency of RB as a photosensitizer. researchgate.net
| Computational Method | Excited-State Dipole Moment (D) |
|---|---|
| Lippert-Mataga | 6.922 |
| Bakhshiev | 5.529 |
| Kawski-Chamma-Viallet | 5.529 |
| Solvent Polarity Correlation | 4.615 |
Modeling of Photosensitizer-Delivery System Complexes
The hydrophilic nature of Rose Bengal can limit its ability to cross cell membranes, a challenge that its prodrug form, Rose Bengal diacetate, is designed to overcome. nih.gov To further enhance delivery, various nanoparticle-based systems have been developed and modeled to understand their interaction with the photosensitizer. Theoretical modeling is used to optimize drug loading, prevent aggregation, and ensure efficient delivery and release. researchgate.net
Computational modeling and experimental approaches have been used to investigate the formation of stable complexes between RB and carriers like triazine-carbosilane dendrons. arvojournals.org Molecular dynamics simulations of these systems revealed that complex formation is rapid and primarily driven by electrostatic interactions. arvojournals.org
Other delivery systems include mesostructured silica (B1680970) nanoparticles (MSNs), where RB is incorporated to prevent the formation of aggregates that would be detrimental to singlet oxygen delivery. researchgate.net Advanced systems involve scintillation nanoparticles, such as LaF₃:Tb³⁺, which can be excited by X-rays for deep-tumor therapy. iaea.org Modeling of these complexes shows an efficient Förster resonance energy transfer (FRET) from the nanoparticle to the RB molecule, enabling subsequent singlet oxygen generation. iaea.org
Predictive Modeling of Photodynamic Efficacy
A chemical kinetics model has been developed to predict the ¹O₂ dose distribution during Rose Bengal Photodynamic Antimicrobial Therapy (RB-PDAT). arvojournals.org This model incorporates several key parameters:
Photosensitizer Distribution: Modeled using Fick's second law of diffusion. arvojournals.org
Light Distribution: Modeled using a time-dependent application of the Beer-Lambert law to account for light attenuation in tissue. arvojournals.org
Oxygen Supply: Adapted from models specific to the target tissue, such as the cornea. arvojournals.org
The resulting system of partial differential equations is solved numerically to predict the ¹O₂ dose at different tissue depths and under various treatment parameters. arvojournals.org The model has been used to test the effects of altering light dose, using pulsed light, and adding supplemental oxygen. arvojournals.org For example, under typical RB-PDAT conditions, the ¹O₂ dose was calculated to be limited to the first 10 µm of the cornea. arvojournals.org Adding supplemental oxygen was predicted to increase this depth by approximately 5–10 µm. arvojournals.org
| Modified Parameter | Predicted Outcome |
|---|---|
| Addition of 90% supplemental O₂ | Increases ¹O₂ dose depth by approx. 5–10 µm |
| Increase light dose (5.4 to 10 J/cm²) with pulsing (1s on, 1s off) | Increases calculated ¹O₂ surface dose 1.85-fold |
| Increase light dose (to 10 J/cm²) with supplemental O₂ | ¹O₂ surface dose is 1.7-fold the dose seen at 5.4 J/cm² |
Validation of such models is crucial for their clinical application. One study compared the normalized predicted ¹O₂ signal values from the model with directly measured signals, showing relative errors ranging from 9.5% to 80.9%, depending on the conditions. researchgate.net This proof-of-concept modeling is a key step toward optimizing treatment protocols for enhanced clinical efficacy. researchgate.netarvojournals.org
Future Research Directions and Emerging Paradigms for Rose Bengal Diacetate
Development of Novel Photodynamic Therapies
A significant area of research is the enhancement of RBDA's photodynamic efficacy through combination strategies. One of the most promising developments is the potentiation of its antimicrobial photodynamic inactivation (aPDI) effect with the addition of non-toxic inorganic salts, such as potassium iodide (KI). researchgate.netnih.gov Studies have demonstrated that the addition of KI significantly enhances the killing of a broad spectrum of microbes, including Gram-positive methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative Escherichia coli, and the fungal yeast Candida albicans. uj.ac.zanih.gov This potentiation is particularly noteworthy because while RBDA alone is effective against Gram-positive bacteria, the addition of KI extends its high efficacy to Gram-negative bacteria and fungi, which are typically more resistant. uj.ac.zanih.gov
Another novel approach revolves around RBDA's function as an enzyme-activated photosensitizer. nih.gov The diacetate groups render the molecule more lipophilic, facilitating its passage across microbial and mammalian cell membranes. nih.gov Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, releasing the active Rose Bengal molecule. researchgate.net This targeted intracellular release minimizes damage to extracellular components and concentrates the photodynamic effect where it is most needed. Future research will likely focus on exploiting this mechanism to target specific cells or tissues with high esterase activity, thereby enhancing the selectivity of the therapy.
Exploration of New Application Domains
The unique properties of RBDA are paving the way for its use in new and challenging therapeutic areas. A primary focus is on antimicrobial applications, especially for treating infections caused by antibiotic-resistant pathogens. Research has shown that RBDA-mediated aPDI, particularly when potentiated with potassium iodide, can accelerate the healing of MRSA-infected wounds in diabetic mouse models. uj.ac.zaresearchgate.netnih.gov This suggests a significant potential for RBDA in treating chronic and infected wounds, a major clinical challenge, particularly in patients with compromised healing capabilities. nih.gov
Building on the extensive research into its parent compound, Rose Bengal, which has shown efficacy against various cancers, future applications for RBDA in oncology are being explored. mdpi.commdpi.comnih.gov The enhanced cellular uptake of RBDA could translate to more effective photodynamic therapy for solid tumors. mdpi.com Research into Rose Bengal has demonstrated its ability to eradicate triple-negative breast cancer cells and show efficacy in models of hepatocellular carcinoma, indicating promising avenues for the clinical translation of RBDA. mdpi.commdpi.com Furthermore, its potential as an antifungal agent, particularly against resilient biofilm-forming pathogens like Candida albicans, represents another critical area of investigation. nih.govmdpi.com
Integration with Advanced Technologies
To overcome the biopharmaceutical limitations of photosensitizers like Rose Bengal, such as poor lipophilicity and limited tissue penetration, research is increasingly focused on integrating RBDA with advanced drug delivery technologies. mdpi.com Nanotechnology offers a powerful platform to enhance the therapeutic potential of RBDA. Encapsulating RBDA or its active form, Rose Bengal, into nanosized delivery systems like chitosan (B1678972) nanoparticles, liposomes, and dendrimers can improve its stability, solubility, and bioavailability. mdpi.comresearchgate.netmdpi.com
These nanocarriers can be engineered to specifically target diseased cells, thereby increasing the concentration of the photosensitizer at the desired site and minimizing off-target effects. nih.gov For instance, studies using Rose Bengal-encapsulated chitosan nanoparticles have shown significantly enhanced cytotoxicity against triple-negative breast cancer cells compared to the free photosensitizer, even at low laser power. mdpi.comresearchgate.net Future directions include the development of "smart" nanoparticles for RBDA delivery that respond to specific stimuli within the tumor or infection microenvironment, such as pH or specific enzymes, to release the drug on demand. Additionally, combining RBDA-loaded nanoparticles with other therapeutic agents could lead to synergistic chemo-photodynamic therapies. nih.govmdpi.com
| Technology | Delivery System | Observed Advantage in Rose Bengal Studies | Potential Future Application for RBDA |
|---|---|---|---|
| Nanotechnology | Chitosan Nanoparticles | Enhanced cellular uptake and cytotoxicity in cancer cells. mdpi.comresearchgate.net | Targeted delivery for anticancer and antimicrobial therapy. |
| Nanotechnology | Silica (B1680970) Nanoparticles (MSNs) | High surface area for significant drug loading and photostability. researchgate.net | Controlled release platforms for sustained photodynamic effect. |
| Nanotechnology | Upconversion Nanoparticles (UCNPs) | Activation by near-infrared (NIR) light for deeper tissue penetration. nih.govnih.gov | Treatment of deep-seated tumors or infections. |
| Advanced Light Sources | Custom LED Arrays | Provides uniform and controlled illumination for in vitro studies. mdpi.com | Standardization of preclinical testing and development of novel clinical devices. |
Standardization of Preclinical Research Protocols
The development and adoption of standardized protocols are essential for ensuring the reproducibility and reliability of preclinical data. researchgate.net This would involve establishing consensus guidelines for in vitro and in vivo models of various diseases. For RBDA-PDT, this includes defining optimal parameters for different applications, such as antimicrobial versus anticancer therapies. The creation of novel, well-characterized illumination devices, such as calibrated LED arrays for multi-well plates, is a step toward achieving this standardization, as it allows for more rigorous and consistent assessment of cellular responses to PDT. mdpi.com Establishing these standards will be crucial for accelerating the regulatory approval process and facilitating the successful translation of RBDA-based therapies from the laboratory to the clinic. nih.govresearchgate.net
Overcoming Current Limitations in Application
While RBDA's lipophilic nature helps overcome the poor cellular uptake of its parent compound, other limitations inherent to photodynamic therapy and Rose Bengal itself still need to be addressed. mdpi.comnih.gov One major challenge is the limited penetration of the activating light into tissues, which restricts the use of PDT to more superficial lesions. nih.gov Research into advanced activation methods, such as using X-rays to excite scintillating nanoparticles that then activate the photosensitizer, could potentially overcome this depth limitation. mdpi.com
Another significant hurdle, particularly in antimicrobial applications, is the poor penetration of photosensitizers into established biofilms. nih.gov Biofilms create a protective barrier that hinders the access of therapeutic agents. nih.gov Future research will need to focus on developing RBDA formulations, likely involving nanotechnology or conjugation with biofilm-disrupting agents, to improve penetration and efficacy against these resilient microbial communities. researchgate.net Addressing the tendency of Rose Bengal to aggregate at higher concentrations, which can reduce its efficiency, is another area where advanced formulations and delivery systems will play a critical role. researchgate.net The development of lipophilic prodrugs and nanoparticle-based delivery are key strategies being explored to overcome these penetration and formulation challenges. nih.gov
Q & A
Q. What are the key physicochemical properties of RBDA that influence its cellular uptake and photodynamic activity?
RBDA’s lipophilic nature enables efficient cellular uptake, where intracellular esterases hydrolyze it to the active photosensitizer, Rose Bengal (RB). This property is critical for experiments targeting intracellular pathogens or cancer cells. To validate uptake efficiency, researchers can use fluorescence microscopy or flow cytometry after incubating cells with RBDA and comparing hydrolyzed RB fluorescence .
Q. How can researchers optimize RBDA concentration and light parameters for antimicrobial photodynamic inactivation (aPDI)?
A standard protocol involves treating microbial cultures (e.g., Staphylococcus aureus, Candida albicans) with 5–15 µM RBDA for 2 hours, followed by green light irradiation (540 nm, 10 J/cm²). Dose-response curves should be generated to determine the minimum bactericidal concentration (MBC) and light fluence. For example, RBDA at 15 µM + 10 J/cm² achieved >5-log reduction in MRSA viability .
Q. What methodologies confirm RBDA’s hydrolysis to RB in biological systems?
High-performance liquid chromatography (HPLC) or mass spectrometry can quantify RBDA hydrolysis kinetics. Alternatively, fluorescence spectroscopy (λex/λem = 540/580 nm) tracks RB generation in cell lysates over time .
Advanced Research Questions
Q. How does potassium iodide (KI) potentiate RBDA-mediated aPDI, and what experimental designs quantify this synergy?
KI enhances RBDA’s phototoxic effects by generating free iodine radicals (I·) alongside reactive oxygen species (ROS). To study this, add 100 mM KI to RBDA-treated microbial cultures before irradiation. Survival assays (CFU counting) and ROS detection (e.g., using 2',7'-dichlorodihydrofluorescein diacetate) can differentiate between Type I (KI-dependent) and Type II (singlet oxygen) mechanisms. For example, KI reduced MRSA viability by 3-logs compared to RBDA alone .
Q. What statistical approaches resolve contradictions in RBDA’s efficacy across microbial species?
Contradictory results (e.g., RBDA’s higher efficacy against Gram-positive vs. Gram-negative bacteria) require multivariate analysis. Two-way ANOVA can assess interactions between RBDA concentration, light dose, and microbial strain. Post-hoc tests (e.g., Tukey’s HSD) identify significant differences. In Trichophyton rubrum studies, RBDA showed 80% fungicidal activity at 10 µM, whereas Rose Bengal required 20 µM, highlighting structure-activity differences .
Q. How can RBDA be integrated into combination therapies to overcome antimicrobial resistance?
Pre-treatment with sublethal clotrimazole (0.5 µg/mL) disrupts fungal membranes, enhancing RBDA uptake. Experimental designs should include:
- Group 1 : Clotrimazole alone (control).
- Group 2 : RBDA + light (control).
- Group 3 : Clotrimazole + RBDA + light. Synergy is quantified via fractional inhibitory concentration (FIC) indices .
Methodological Considerations
Q. What controls are essential in RBDA-mediated photodynamic experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
